3,5-Dichloroisothiazole-4-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202750. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2S/c5-3-2(1-7)4(6)9-8-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNARDFVMLWILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308232 | |
| Record name | 3,5-Dichloroisothiazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2120-82-3 | |
| Record name | 2120-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dichloroisothiazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dichloro-1,2-thiazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dichloroisothiazole-4-carbonitrile (CAS: 2120-82-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloroisothiazole-4-carbonitrile (CAS number 2120-82-3), a halogenated heterocyclic nitrile. While primarily utilized as a chemical intermediate, its structural similarity to biologically active isothiazole derivatives warrants a thorough examination of its physicochemical properties, synthesis, and potential applications. This document consolidates available data to serve as a valuable resource for researchers in organic synthesis, agrochemical development, and pharmaceutical sciences. Due to a lack of specific biological data for this compound, this guide also explores the known activities of structurally related molecules to provide context for potential future investigations.
Physicochemical Properties
This compound is a crystalline solid. A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is readily available from chemical suppliers, a specific melting point for this compound is not consistently reported in the literature, which may be indicative of its role as a reactive intermediate rather than an end product.
| Property | Value | Source |
| CAS Number | 2120-82-3 | [1][2] |
| Molecular Formula | C₄Cl₂N₂S | [1][2] |
| Molecular Weight | 179.03 g/mol | [1][2] |
| Density | 1.7±0.1 g/cm³ | [2] |
| Boiling Point | 177.2±40.0 °C at 760 mmHg | [2] |
| Flash Point | 61.0±27.3 °C | [2] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | Typically offered at ≥95% | [2] |
Synthesis and Reactivity
This compound is primarily synthesized through the chlorination of a suitable precursor. While specific, detailed experimental protocols for its direct synthesis are not abundant in peer-reviewed literature, a general synthetic pathway can be inferred from related patent literature.
General Synthesis Workflow
The synthesis of dichloroisothiazole carbonitriles often starts from simple, readily available materials. A plausible synthetic route is the chlorination of a dicyano-dithiolate salt.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of a Dichloroisothiazole Carbonitrile Precursor
The following protocol is adapted from the synthesis of a related compound, 3-chloro-isothiazole-4-carbonitrile, and can be considered a representative method.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dicyano-dithiolate salt in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.
-
Addition of Chlorinating Agent: Slowly add a solution of a chlorinating agent (e.g., sulfuryl chloride) in anhydrous DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired dichloroisothiazole carbonitrile.[3]
Reactivity
The reactivity of this compound is dictated by the presence of the electron-withdrawing nitrile group and the two chlorine atoms on the isothiazole ring. These features make the ring susceptible to nucleophilic substitution, particularly at the 5-position. The nitrile group can also undergo various chemical transformations. This compound serves as a precursor for the synthesis of other substituted isothiazoles.[2]
Biological Activity and Potential Applications
There is currently no direct evidence in the public domain detailing the biological activity or mechanism of action of this compound. However, the isothiazole scaffold is a well-established pharmacophore and toxophore in various biologically active compounds.
Fungicidal and Herbicidal Activity of Related Compounds
Derivatives of the closely related 3,4-dichloroisothiazole have shown significant fungicidal activity. For instance, novel strobilurin derivatives incorporating a 3,4-dichloroisothiazole moiety have been synthesized and demonstrated a broad spectrum of fungicidal activity against various plant pathogens.[4] Additionally, certain isothiazole derivatives have been investigated for their herbicidal properties.[5][6] A patent from 1967 discloses that 3,5-dihalo-4-isothiazole carbonitriles and their derivatives possess herbicidal activity at high concentrations.[5]
Caption: Logical relationship of the core compound to biologically active derivatives.
Potential in Drug Discovery
The isothiazole ring is present in a number of compounds with diverse pharmacological activities. While no specific therapeutic applications have been reported for this compound, its status as a chemical intermediate suggests it could be used in the synthesis of more complex molecules for screening in drug discovery programs.
Safety and Handling
Conclusion
This compound is a halogenated heterocyclic compound that is primarily of interest as a chemical intermediate. While direct biological data is lacking, the known fungicidal and herbicidal activities of its close analogs suggest that it could be a valuable building block for the synthesis of novel agrochemicals. Its potential in pharmaceutical research, although not yet explored, cannot be discounted given the prevalence of the isothiazole scaffold in medicinal chemistry. Further research into the reactivity and biological screening of this compound and its derivatives could unveil new applications. This guide provides a foundational understanding of this chemical entity to aid future research endeavors.
References
- 1. scbt.com [scbt.com]
- 2. 3,5-Dichloro-1,2-thiazole-4-carbonitrile | CAS#:2120-82-3 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 6. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloroisothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloroisothiazole-4-carbonitrile is a halogenated heterocyclic compound featuring an isothiazole ring, a core structure of interest in medicinal chemistry and materials science. The presence of two chlorine atoms and a nitrile group significantly influences its electronic properties and reactivity, making it a potential building block for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, detailed experimental protocols for its characterization, and an exploration of the potential biological activities of related dichloroisothiazole derivatives.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound (CAS Number: 2120-82-3) are summarized below. It is important to note that while some data is available from chemical suppliers and databases, experimentally verified data for certain properties, such as the melting point, remains limited in publicly accessible literature.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄Cl₂N₂S | [1] |
| Molecular Weight | 179.03 g/mol | [1][2] |
| Appearance | Not specified (Expected to be a solid at room temperature) | N/A |
| Melting Point | Not Available | [3] |
| Boiling Point | 177.2 ± 40.0 °C at 760 mmHg | [3][4] |
| Density | 1.7 ± 0.1 g/cm³ | [3][4] |
| Flash Point | 61.0 ± 27.3 °C | [3][4] |
| LogP | 1.38 | [4] |
Spectral Data
Detailed experimental spectra for this compound are not widely published. However, a 13C NMR spectrum is available and provides insight into the carbon framework of the molecule.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy
A 13C NMR spectrum for this compound has been reported.[5] The expected chemical shifts are influenced by the electronegative chlorine atoms and the nitrile group.
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=N (Nitrile) | ~115 |
| C-Cl (Isothiazole Ring) | ~130-150 |
| C-CN (Isothiazole Ring) | ~110-120 |
| C-S (Isothiazole Ring) | ~140-160 |
Note: These are approximate ranges and can vary based on the solvent and experimental conditions.
Experimental Protocols
Synthesis of Dichloroisothiazole Derivatives
The synthesis of dichloroisothiazole derivatives often involves the cyclization of a precursor containing the requisite nitrogen, sulfur, and carbon atoms, followed by chlorination. A general synthetic pathway is outlined below.
Caption: Generalized synthetic workflow for dichloroisothiazole derivatives.
Protocol for Synthesis (Adapted from related procedures):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, dissolve the starting thioamide intermediate in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Chlorination and Cyclization: Cool the solution in an ice bath. Slowly add a chlorinating agent, such as sulfuryl chloride, dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding cold water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Physicochemical Property Determination
Melting Point Determination:
The melting point of a solid organic compound can be determined using a melting point apparatus.[6]
Caption: Workflow for melting point determination.
-
A small amount of the finely powdered dry sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is used to determine the structure of a molecule.[4]
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire the 1H and 13C NMR spectra using an NMR spectrometer.
-
Data Analysis: Process the spectra to identify the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule.[7][8]
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the finely ground sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a mull can be prepared by grinding the sample with a drop of Nujol oil.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[9][10]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and fragment ion peaks, which provide structural information.
Biological Activity of Dichloroisothiazole Derivatives
Potential Signaling Pathway Involvement:
The biological activity of isothiazole derivatives can stem from various mechanisms, including the inhibition of key enzymes or disruption of cellular processes in pathogens. For example, some isothiazole-containing compounds have been shown to inhibit enzymes involved in microbial metabolism or cell wall synthesis.
Caption: Putative mechanism of action for antimicrobial dichloroisothiazoles.
Studies on related 3,4-dichloroisothiazole derivatives have shown that they can exhibit significant fungicidal activity against a range of plant pathogens.[11][12][13][14] The mechanism of action for some of these compounds is believed to involve the induction of systemic acquired resistance in plants, which enhances their natural defense mechanisms against pathogens.
Conclusion
This compound is a chemical entity with potential for further exploration in drug discovery and materials science. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its synthesis and characterization. While there are notable gaps in the experimental data for this specific isomer, the information presented on related dichloroisothiazole derivatives offers valuable insights into its potential properties and biological activities. Further research is warranted to fully elucidate the characteristics and applications of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3,5-Dichloro-1,2-thiazole-4-carbonitrile | CAS#:2120-82-3 | Chemsrc [chemsrc.com]
- 4. organomation.com [organomation.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. pennwest.edu [pennwest.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 10. fiveable.me [fiveable.me]
- 11. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - ProQuest [proquest.com]
- 14. Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
3,5-Dichloroisothiazole-4-carbonitrile molecular structure and formula
An In-depth Technical Guide to 3,5-Dichloroisothiazole-4-carbonitrile
Introduction
This compound is a halogenated heterocyclic compound belonging to the isothiazole family. Isothiazoles are five-membered aromatic rings containing one nitrogen and one sulfur atom. This particular derivative is notable for its high degree of functionalization, featuring two reactive chlorine atoms and a cyano group. These features make it a valuable and versatile building block in synthetic organic chemistry. For researchers and professionals in drug development, its primary significance lies in its utility as a precursor for more complex molecular architectures, particularly through selective cross-coupling reactions where the chlorine atoms at the C3 and C5 positions can be differentially substituted.[1] This guide provides a consolidated overview of its molecular structure, physicochemical properties, and key experimental data.
Molecular Identity and Physicochemical Properties
This compound is a well-defined chemical entity with established identifiers and properties. The compound's key attributes, including predicted and experimentally determined values, are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3,5-dichloro-1,2-thiazole-4-carbonitrile | - |
| Synonyms | This compound | - |
| CAS Number | 2120-82-3 | - |
| Molecular Formula | C₄Cl₂N₂S | |
| Molecular Weight | 179.03 g/mol | |
| Melting Point | 62-64 °C | [2] |
| Boiling Point | 177.2 ± 40.0 °C (at 760 mmHg) | [3] |
| Density | 1.7 ± 0.1 g/cm³ | [3] |
| Flash Point | 61.0 ± 27.3 °C | |
| LogP | 1.38 | |
| Vapor Pressure | 1.1 ± 0.3 mmHg (at 25°C) |
Molecular Structure Visualization
The molecular structure consists of a central isothiazole ring. A carbonitrile (-C≡N) group is attached at the C4 position. Two chlorine atoms are substituted at the C3 and C5 positions, which are adjacent to the sulfur and nitrogen atoms of the ring, respectively.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of this compound. While specific spectra for this compound are not widely published, data from analogous structures provide valuable reference points.
| Spectroscopic Method | Observed/Expected Characteristics |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic bands for the isothiazole ring system, including intense absorptions near 750 cm⁻¹ (C-S stretching) and 840 cm⁻¹ (C-H out-of-plane deformation), although the latter is absent due to full substitution.[4] Other notable bands include those for C=N stretching (~1400 cm⁻¹) and C=C stretching (~1510 cm⁻¹).[4] A sharp, strong peak for the nitrile (C≡N) group is expected around 2230 cm⁻¹. |
| NMR Spectroscopy | Although specific ¹H and ¹³C NMR data are not detailed in the searched literature, NMR is a primary technique for characterizing this class of compounds.[1] As the isothiazole ring is fully substituted, no signals would appear in the aromatic region of the ¹H NMR spectrum. ¹³C NMR would show four distinct signals for the ring carbons and the nitrile carbon. The chemical shift of the nitrogen atom in the parent isothiazole ring has been reported at δ -81.8 in ¹⁵N NMR spectra (relative to MeNO₂).[4] |
| Mass Spectrometry (MS) | In mass spectrometry under electron ionization, isothiazoles typically exhibit an intense molecular ion peak.[4] The primary fragmentation pathway involves the expulsion of hydrogen cyanide (HCN) and alkyne fragments.[4] For this compound, fragmentation would likely involve the loss of chlorine atoms and the cyano group. |
Experimental Protocols
Synthesis of this compound
The most direct synthesis involves the chlorination of a dithiolate precursor, which is readily formed from the condensation of malononitrile and carbon disulfide.[1][4]
-
Principle: This synthesis is a cyclization-chlorination reaction. Disodium 2,2-dicyanoethene-1,1-dithiolate is treated with a chlorinating agent, which facilitates the formation of the isothiazole ring and the installation of chlorine atoms at the C3 and C5 positions.
-
Reaction Scheme: C₃H₂N₂ (Malononitrile) + CS₂ + NaOH → Na₂[S₂C=C(CN)₂] (Disodium 2,2-dicyanoethene-1,1-dithiolate) Na₂[S₂C=C(CN)₂] + Cl₂ (Chlorine) → C₄Cl₂N₂S (this compound)
-
Materials:
-
Disodium 2,2-dicyanoethene-1,1-dithiolate
-
Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
Inert solvent (e.g., carbon tetrachloride, dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
Suspend Disodium 2,2-dicyanoethene-1,1-dithiolate in an inert solvent in a reaction vessel equipped with a stirrer and a gas inlet/dropping funnel.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly introduce the chlorinating agent (e.g., bubble chlorine gas through the solution) while maintaining the temperature below 10 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel.
-
-
Yield & Characterization: This process has been reported to yield this compound in 57% yield.[4] The final product is a solid with a melting point of 62-64 °C, which can be confirmed using the spectroscopic methods outlined previously.[2]
Synthesis Workflow Diagram
The logical flow for the synthesis of this compound from its dithiolate precursor is illustrated below.
References
- 1. Regiospecific Suzuki coupling of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Discovery and history of isothiazole synthesis
An In-depth Technical Guide to the Discovery and History of Isothiazole Synthesis
Introduction
Isothiazole, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a cornerstone in medicinal and materials chemistry.[1][2] First isolated and characterized in 1956, this heterocyclic system is a privileged scaffold in numerous pharmacologically active compounds, including the antipsychotic drugs ziprasidone and perospirone.[3][4][5][6] The unique electronic properties conferred by the 1,2-relationship of its electronegative heteroatoms have driven extensive research into its synthesis and functionalization.[7] Isothiazole derivatives exhibit a vast range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][8]
This technical guide provides a comprehensive overview of the historical development and key strategies for the synthesis of the isothiazole ring. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for seminal methods, quantitative data for comparative analysis, and graphical representations of core synthetic pathways.
The Dawn of Isothiazole: Initial Discovery and Synthesis
The parent isothiazole compound was first prepared in 1956.[5][6] The inaugural synthesis was a multi-step process starting from a pre-formed benzannulated isothiazole system. The procedure involved the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate (KMnO4), which yielded isothiazole-4,5-dicarboxylic acid. Subsequent decarboxylation of this intermediate furnished the unsubstituted isothiazole ring.[2][6] While historically significant, this method is no longer in common use.[6]
Core Synthetic Strategies for the Isothiazole Ring
The construction of the isothiazole nucleus can be logically categorized through retrosynthetic analysis, which reveals four primary approaches for ring formation.[9] These strategies, along with other significant methods, form the basis of modern isothiazole synthesis.
Intramolecular Cyclization (S-N Bond Formation)
This approach involves the formation of the critical S-N bond from a linear precursor containing a pre-assembled S-C-C-C-N fragment. A classic and widely used example is the oxidative cyclization of 3-aminopropenethiones or related α,β-unsaturated thiocarboxylic acid amides.[2][9] Various oxidizing agents, including iodine and hydrogen peroxide, can effect this transformation.[9]
Caption: Intramolecular cyclization pathway to isothiazoles.
(4+1) Heterocyclization
This strategy constructs the ring by combining a four-atom fragment with a single-atom (nitrogen) donor. A notable example is the metal-free, one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides.[9][10] In this carbon-economic process, ammonium acetate (NH₄OAc) serves as the nitrogen source, initiating a cascade of imine formation, cyclization, and aerial oxidation to form the C-N and S-N bonds.[9][10]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Isothiazole - Wikipedia [en.wikipedia.org]
- 5. View of A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance [medwinpublisher.org]
- 6. researchgate.net [researchgate.net]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Isothiazole synthesis [organic-chemistry.org]
Spectroscopic Characterization of 3,5-Dichloroisothiazole-4-carbonitrile: A Technical Guide
Introduction
3,5-Dichloroisothiazole-4-carbonitrile is a heterocyclic compound featuring an isothiazole ring substituted with two chlorine atoms and a nitrile group. Such polyfunctionalized heterocyclic systems are of significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and related molecules. This technical guide provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed, generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: As this compound (C₄Cl₂N₂S) contains no hydrogen atoms, its ¹H NMR spectrum is expected to show no signals. Any observed peaks would be attributable to the deuterated solvent or impurities.
-
¹³C NMR Spectroscopy: Four distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum, corresponding to the four carbon atoms in the molecule. The chemical shifts are estimated based on typical values for carbons in isothiazole rings and nitrile groups.[1][2] The presence of two electronegative chlorine atoms is expected to shift the signals of C3 and C5 downfield.
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | 147-152 | Carbon attached to nitrogen and chlorine in a heterocyclic ring; expected to be significantly deshielded. |
| C4 | 110-118 | Carbon attached to the nitrile group and a carbon atom. |
| C5 | 145-150 | Carbon attached to sulfur and chlorine in a heterocyclic ring; expected to be significantly deshielded. |
| -C≡N | 112-117 | Typical range for a nitrile carbon.[1] |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by a strong, sharp absorption band characteristic of the nitrile group.
Table 2: Predicted Key IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| C≡N Stretch | 2230-2250 | Strong | The C≡N stretching vibration is a highly characteristic and strong absorption. For related nitriles, this peak appears in a similar region.[3] |
| C=N/C=C Stretch | 1500-1600 | Medium | Vibrations from the isothiazole ring. |
| C-Cl Stretch | 700-850 | Strong | Carbon-chlorine stretching absorptions. |
Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), is predicted to show a distinct molecular ion peak with a characteristic isotopic pattern due to the two chlorine atoms.
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Ion | Predicted Relative Abundance (%) | Notes |
| 178 | [M]⁺ (C₄³⁵Cl₂N₂S) | ~100 | Molecular ion peak (assuming both Cl are ³⁵Cl). This would be the base peak in the molecular ion cluster. |
| 180 | [M+2]⁺ (C₄³⁵Cl³⁷ClN₂S) | ~65 | Isotopic peak due to the presence of one ³⁷Cl atom. The ratio of [M]⁺ to [M+2]⁺ for a dichloro compound is approximately 100:65. |
| 182 | [M+4]⁺ (C₄³⁷Cl₂N₂S) | ~10 | Isotopic peak due to the presence of two ³⁷Cl atoms. |
| 143 | [M-Cl]⁺ | Variable | Fragment resulting from the loss of a chlorine atom. |
| 152 | [M-CN]⁺ | Variable | Fragment resulting from the loss of the nitrile group. |
| 117 | [M-Cl-CN]⁺ | Variable | Fragment resulting from the sequential loss of chlorine and the nitrile group. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.[5]
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.[5]
-
Employ a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]
-
FT-IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid sample in a small vial or test tube.
-
Add a few drops of a volatile solvent in which the solid is soluble (e.g., methylene chloride or acetone) to dissolve it.[6]
-
Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[6]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: For a solid sample, a direct insertion probe is typically used. A small amount of the solid is placed in a capillary tube at the end of the probe.[7][8]
-
Instrument Setup:
-
The probe is inserted into the high-vacuum source of the mass spectrometer.[9]
-
The sample is gently heated to promote volatilization into the ion source.
-
-
Ionization and Analysis:
-
Data Acquisition and Processing:
-
The detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and analyze the isotopic pattern and fragmentation pattern to elucidate the structure.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel chemical entity.
Caption: Logical workflow for spectroscopic analysis.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. compoundchem.com [compoundchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the 13C NMR Spectrum of 3,5-Dichloro-4-cyano-isothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dichloro-4-cyano-isothiazole. This document includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a logical workflow for the process.
Predicted 13C NMR Spectral Data
While a publicly available, experimentally verified 13C NMR spectrum for 3,5-Dichloro-4-cyano-isothiazole is not readily accessible, a predicted spectrum can be deduced based on known chemical shift ranges of related structures. The predicted chemical shifts are summarized in Table 1. These predictions are based on the analysis of substituted isothiazole derivatives and the typical chemical shift for a cyano group.
Recent research has provided characteristic 13C NMR chemical shift ranges for the quaternary carbon atoms of the 4,5-dichloroisothiazole fragment, which are reported to be in the ranges of δ 101.8–115.5, 118.1–123.3, and 146.2–149.1 ppm. The cyano group carbon typically appears in the range of 110-125 ppm.
Table 1: Predicted 13C NMR Chemical Shifts for 3,5-Dichloro-4-cyano-isothiazole
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C3 | 147.5 | Expected to be the most downfield of the ring carbons due to the influence of the adjacent electronegative nitrogen and chlorine atoms. |
| C5 | 121.0 | Influenced by the adjacent sulfur and chlorine atoms, expected to be in the mid-range of the isothiazole carbons. |
| C4 | 108.0 | Shielded relative to C3 and C5, and influenced by the attached cyano group. |
| CN | 112.5 | Falls within the typical range for a cyano carbon attached to a heterocyclic ring. |
Note: These are predicted values and may differ from experimentally determined chemical shifts.
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of 3,5-Dichloro-4-cyano-isothiazole.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample of 3,5-Dichloro-4-cyano-isothiazole is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δ ≈ 77.16 ppm) for spectral referencing.
-
Concentration: Prepare a solution by dissolving approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl3.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
2.2. NMR Instrument Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer:
-
Spectrometer Frequency: 100 MHz for 13C nucleus.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals, which have longer relaxation times.
-
Pulse Width: A 30° pulse angle is recommended to allow for a shorter relaxation delay.
-
Spectral Width (SW): 0 - 200 ppm.
-
Number of Scans (NS): 1024 - 4096 scans, depending on the sample concentration. Due to the low natural abundance of 13C and the presence of only quaternary carbons in the heterocyclic ring, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
2.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak of CDCl3 at δ 77.16 ppm.
Workflow and Logic Diagrams
The following diagrams illustrate the key processes involved in the analysis of the 13C NMR spectrum of 3,5-Dichloro-4-cyano-isothiazole.
Caption: Experimental workflow from sample preparation to spectral analysis.
Caption: Relationship between carbon atoms and their predicted 13C NMR chemical shifts.
The Isothiazole Ring: A Cornerstone of Modern Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have led to its incorporation into a wide array of biologically active compounds, including blockbuster pharmaceuticals and vital agrochemicals. This technical guide provides a comprehensive overview of the fundamental chemistry of the isothiazole ring, from its core structure and spectroscopic properties to its synthesis, reactivity, and role in targeted therapeutics.
Core Structure and Physicochemical Properties
Isothiazole (1,2-thiazole) is a planar, aromatic molecule with the chemical formula C₃H₃NS.[1] The presence of the electronegative nitrogen and sulfur atoms influences the electron distribution within the ring, impacting its reactivity and intermolecular interactions.
Structural and Spectroscopic Data
The precise geometry of the isothiazole ring has been elucidated through a combination of spectroscopic techniques and computational studies. While experimental crystal structure data for the parent isothiazole is scarce, computational models provide reliable estimates of its bond lengths and angles. The following tables summarize key quantitative data for the isothiazole nucleus and its simple methylated derivatives, offering a baseline for structural analysis.
Table 1: Computed Geometric Parameters of the Isothiazole Ring
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S1–N2 | 1.695 | N2–S1–C5 | 93.8 |
| N2–C3 | 1.330 | S1–N2–C3 | 110.2 |
| C3–C4 | 1.425 | N2–C3–C4 | 114.5 |
| C4–C5 | 1.365 | C3–C4–C5 | 111.0 |
| C5–S1 | 1.700 | C4–C5–S1 | 110.5 |
Note: Data is based on computational models of the analogous thiazole ring and should be considered approximate for isothiazole.[2][3][4]
Table 2: Spectroscopic Data for Isothiazole and Methylisothiazole Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| Isothiazole | H3: 8.72, H4: 7.26, H5: 8.54[5] | - | - | 85 (M⁺)[6] |
| 3-Methylisothiazole | H4: 7.08 (d), H5: 8.41 (d), CH₃: 2.51 (s) | C3: 158.1, C4: 123.5, C5: 148.9, CH₃: 18.7 | C=N: ~1590, C=C: ~1400 | 99 (M⁺) |
| 4-Methylisothiazole | H3: 8.51 (s), H5: 8.35 (s), CH₃: 2.23 (s) | C3: 151.8, C4: 134.2, C5: 148.5, CH₃: 12.1 | C=N: ~1600, C=C: ~1420 | 99 (M⁺) |
| 5-Methylisothiazole | H3: 8.45 (d), H4: 6.95 (d), CH₃: 2.47 (s) | C3: 156.4, C4: 125.1, C5: 159.8, CH₃: 15.2 | C=N: ~1580, C=C: ~1410 | 99 (M⁺) |
Note: Spectroscopic data is compiled from various sources and may vary depending on the solvent and experimental conditions.
Synthesis of the Isothiazole Ring
A variety of synthetic strategies have been developed to construct the isothiazole core, offering access to a wide range of substituted derivatives. These methods can be broadly categorized into cyclization reactions of acyclic precursors and transformations of other heterocyclic systems.
Caption: Key synthetic routes to the isothiazole ring.
Experimental Protocols
Protocol 2.1.1: Gewald Synthesis of 2-Aminothiophenes (A Precursor for some Isothiazole Syntheses)
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes, which can serve as versatile precursors for the synthesis of various heterocyclic systems, including those that can be transformed into isothiazoles.[7][8][9][10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or methanol, followed by a catalytic amount of a base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction Execution: Stir the mixture at room temperature or warm to 40-50 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Reactivity of the Isothiazole Ring
The isothiazole ring exhibits a rich and diverse reactivity profile, allowing for its functionalization at various positions. The electronic nature of the ring makes it susceptible to both electrophilic and nucleophilic attack, as well as other transformations.
Caption: Reactivity map of the isothiazole ring.
Experimental Protocols
Protocol 3.1.1: Electrophilic Nitration of Isothiazole
Electrophilic substitution on the isothiazole ring typically occurs at the C4 position. Nitration is a classic example of this transformation.
-
Reaction Setup: In a round-bottom flask, cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Isothiazole: Slowly add the isothiazole substrate to the cold sulfuric acid with stirring.
-
Formation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the isothiazole solution, maintaining the temperature at 0-10 °C. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization or column chromatography.
Protocol 3.1.2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles, including certain activated isothiazole derivatives.[11][12][13][14][15]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring to form the Vilsmeier reagent in situ.
-
Addition of Substrate: Dissolve the isothiazole substrate in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat if necessary. Monitor the reaction by TLC.
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with an aqueous solution of a base such as sodium hydroxide or sodium acetate to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography or recrystallization.
Protocol 3.1.3: Suzuki Coupling of Halo-isothiazoles
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation and is widely used to introduce aryl or heteroaryl substituents onto the isothiazole ring, particularly from halo-isothiazole precursors.[16][17][18]
-
Reaction Setup: In a microwave vial or a Schlenk flask under an inert atmosphere, combine the halo-isothiazole (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the required time. For microwave-assisted reactions, irradiate at a set temperature for a shorter duration. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Isothiazole in Drug Development: A Focus on Kinase Inhibition
The isothiazole scaffold is a key component in numerous clinically approved drugs and investigational new drug candidates. Its ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, makes it an attractive pharmacophore. One of the most significant areas where isothiazole derivatives have made an impact is in the development of protein kinase inhibitors for the treatment of cancer and other diseases.
The atypical antipsychotic drug Ziprasidone, for instance, contains an isothiazole moiety and exerts its therapeutic effect through a complex mechanism involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[11][12][13][19]
Caption: Isothiazole derivatives as inhibitors of key kinase signaling pathways.[20][21][22][23][24][25][26]
Many isothiazole-containing compounds have been designed to target specific kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[20][21][22][23][24][25][26] By inhibiting these key signaling nodes, isothiazole-based drugs can effectively block downstream pathways that promote tumor growth, proliferation, and angiogenesis.
Conclusion
The fundamental chemistry of the isothiazole ring is both rich and continually evolving. Its robust aromatic character, coupled with a versatile reactivity profile, has solidified its importance as a key building block in the synthesis of complex molecular architectures. For researchers and professionals in drug development, a deep understanding of the principles outlined in this guide is essential for the rational design of novel isothiazole-based therapeutics. The continued exploration of new synthetic methodologies and the elucidation of the intricate roles of isothiazole-containing molecules in biological systems promise to unlock even greater potential for this remarkable heterocycle in the years to come.
References
- 1. Isothiazole - Wikipedia [en.wikipedia.org]
- 2. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. jptcp.com [jptcp.com]
- 25. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Unraveling the Enigmatic Core: A Technical Guide to the Presumed Mechanism of Action of 3,5-Dichloroisothiazole-4-carbonitrile
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific mechanism of action for 3,5-Dichloroisothiazole-4-carbonitrile is limited in publicly accessible scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally analogous isothiazole derivatives. The information herein is intended to serve as a foundational resource to stimulate further research and investigation.
Introduction
The isothiazole scaffold is a cornerstone in the development of a diverse array of biologically active compounds, demonstrating a broad spectrum of applications ranging from pharmaceuticals to agrochemicals. The specific derivative, this compound, presents a unique substitution pattern that suggests a potent, yet largely uncharacterized, biological activity. This technical guide aims to provide an in-depth exploration of the presumed mechanism of action of this compound, drawing parallels from closely related and well-studied isothiazole analogues.
Hypothesized Core Mechanism of Action: Disruption of Cellular Respiration
Based on the established activities of various chlorinated isothiazole derivatives, the primary hypothesized mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain (ETC) . Specifically, it is proposed to target Complex III , also known as the cytochrome bc1 complex. This inhibition disrupts the vital process of cellular respiration, leading to a cascade of events culminating in cellular demise.
This hypothesis is predicated on the known fungicidal action of related compounds, such as certain 3,4-dichloroisothiazole derivatives, which have been demonstrated to act as potent inhibitors of the cytochrome bc1 complex. The electron-withdrawing nature of the two chlorine atoms and the nitrile group on the isothiazole ring likely contributes to the molecule's ability to interact with and disrupt the function of key enzymatic components within the ETC.
A patent from 1967 also discloses that 3,5-dichloro-4-isothiazole carbonitrile and its derivatives possess herbicidal activity, further strengthening the hypothesis of a fundamental process like cellular respiration being the target, as this is a shared vulnerability in a wide range of organisms.[1]
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed inhibition of Complex III of the ETC by this compound.
Quantitative Data (Illustrative)
As no specific quantitative data for this compound is available, the following table provides an illustrative summary of data that would be critical to collect for this compound, with example values based on related isothiazole fungicides.
| Parameter | Assay Type | Target Organism/System | Illustrative Value |
| IC50 | Mitochondrial Respiration Assay | Saccharomyces cerevisiae | 0.5 - 5 µM |
| EC50 | In vivo fungicidal assay | Botrytis cinerea | 1 - 10 µg/mL |
| Binding Affinity (Kd) | Surface Plasmon Resonance | Purified Cytochrome bc1 | 100 - 500 nM |
| Enzyme Inhibition (Ki) | Cytochrome c Reductase Assay | Bovine Heart Mitochondria | 50 - 250 nM |
Experimental Protocols
To investigate the hypothesized mechanism of action, a series of key experiments would be necessary. The following are detailed methodologies for these proposed experiments.
Mitochondrial Respiration Inhibition Assay
-
Objective: To determine the effect of this compound on the rate of oxygen consumption in isolated mitochondria.
-
Methodology:
-
Isolate mitochondria from a suitable source (e.g., rat liver, yeast cells) by differential centrifugation.
-
Resuspend the mitochondrial pellet in a respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, and a respiratory substrate like succinate or pyruvate/malate).
-
Use a Clark-type oxygen electrode or a high-resolution respirometer to monitor oxygen consumption.
-
After establishing a baseline respiratory rate, inject a known concentration of this compound (dissolved in a suitable solvent like DMSO) into the chamber.
-
Record the change in the rate of oxygen consumption.
-
Perform a dose-response analysis by testing a range of compound concentrations to determine the IC50 value.
-
Use known inhibitors of the ETC complexes (e.g., rotenone for Complex I, antimycin A for Complex III, and potassium cyanide for Complex IV) as positive controls to pinpoint the site of inhibition.
-
Cytochrome bc1 Complex (Complex III) Activity Assay
-
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of Complex III.
-
Methodology:
-
Use isolated mitochondrial membranes or purified Complex III.
-
The assay measures the reduction of cytochrome c, which is monitored spectrophotometrically at 550 nm.
-
The reaction is initiated by the addition of a reduced coenzyme Q analogue (e.g., decylubiquinol).
-
Incubate the enzyme with varying concentrations of this compound prior to initiating the reaction.
-
Measure the initial rate of cytochrome c reduction.
-
Calculate the percentage of inhibition and determine the IC50 and Ki values.
-
Antimycin A should be used as a positive control for Complex III inhibition.
-
In Vivo Fungicidal or Herbicidal Assay
-
Objective: To assess the biological efficacy of this compound against target organisms.
-
Methodology (Fungicidal Example):
-
Culture a target fungal species (e.g., Botrytis cinerea) on a suitable agar medium.
-
Prepare a series of dilutions of this compound in the agar medium before it solidifies.
-
Inoculate the center of each plate with a mycelial plug or a spore suspension of the fungus.
-
Incubate the plates under controlled conditions (temperature and light).
-
Measure the radial growth of the fungal colony over time.
-
Calculate the percentage of growth inhibition relative to a solvent control.
-
Determine the EC50 value from the dose-response curve.
-
Experimental Workflow Visualization
The logical flow for investigating the mechanism of action can be visualized as follows.
References
3,5-Dichloroisothiazole-4-carbonitrile: A Technical Guide to Safety and Handling
Disclaimer: This document provides a summary of safety and handling information for 3,5-Dichloroisothiazole-4-carbonitrile (CAS No. 2120-82-3). A complete Safety Data Sheet (SDS) for this specific compound could not be fully accessed at the time of writing. Therefore, the information presented herein is based on general principles of chemical safety and data extrapolated from structurally related isothiazole compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a comprehensive, compound-specific SDS. Always consult a certified SDS for this compound before handling this chemical and adhere to all institutional and regulatory safety protocols.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3,5-dichloro-4-isothiazolecarbonitrile, 4-cyano-3,5-dichloroisothiazole |
| CAS Number | 2120-82-3 |
| Molecular Formula | C₄Cl₂N₂S |
| Molecular Weight | 179.03 g/mol |
| Physical State | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
Hazard Identification and Classification
Based on data for analogous chlorinated isothiazole compounds, this compound is anticipated to be a hazardous substance. The following table outlines potential GHS hazard classifications. These are predictive and require confirmation with a specific SDS.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Potential Hazard Pictograms:
Safe Handling and Storage
Strict adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following diagram outlines the recommended PPE workflow.
Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this chemical is used.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in a tightly sealed container.
-
The recommended storage temperature is typically refrigerated (2-8°C) and in an inert atmosphere.
Emergency Procedures
In the event of an emergency, follow the established protocols for your institution. The following provides general guidance.
First Aid Measures
The following table summarizes general first aid measures. Always seek immediate medical attention after any exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
In the event of a spill, the following logical workflow should be followed.
Caption: Logical Workflow for Responding to a Spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides, sulfur oxides, hydrogen chloride, and carbon oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste. Do not allow it to enter drains or waterways.
Toxicological Information
Specific toxicological data for this compound is not available. Based on related compounds, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin. It is also expected to be an irritant to the skin, eyes, and respiratory system. Chronic effects are unknown.
Experimental Protocols
Detailed experimental protocols involving this compound are beyond the scope of this safety guide. All experimental work should be conducted under the direct supervision of a qualified researcher and in accordance with a thoroughly reviewed and approved research protocol that includes a comprehensive risk assessment.
This guide is intended to promote a culture of safety and should be used in conjunction with official safety documentation and institutional protocols. Always prioritize safety when working with hazardous chemicals.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Dichloroisothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of a potential synthesis protocol for 3,5-Dichloroisothiazole-4-carbonitrile, a key intermediate in the development of novel therapeutic agents and agrochemicals. The isothiazole scaffold is of significant interest due to its wide range of biological activities.[1] Derivatives of dichloroisothiazole have been utilized in the creation of fungicides and other bioactive molecules.[2]
Disclaimer: The following protocols are based on established chemical literature for related compounds and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be strictly followed.
Critical Safety Precautions
Working with chlorinated organic compounds and cyanides requires stringent safety measures. Based on safety data sheets for analogous compounds, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3][4]
-
Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[4][5]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
-
Spill & Waste Management: In case of a spill, evacuate the area and use appropriate absorbent materials.[4] Dispose of all chemical waste according to institutional and local regulations.
-
Emergency: Ensure an eyewash station and safety shower are readily accessible.[4] In case of exposure, seek immediate medical attention.[5]
Proposed Synthesis Pathway
A common route to functionalized isothiazoles involves the construction of the isothiazole ring followed by chlorination and cyanation. The following represents a generalized, multi-step synthetic approach.
Protocol 1: Synthesis of this compound
This protocol outlines a potential pathway starting from a suitable precursor. The reaction conditions provided are illustrative and may require optimization.
Materials and Reagents:
-
Starting Material (e.g., a suitable amine or thiol precursor)
-
Chlorinating Agent (e.g., Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))
-
Cyanating Agent (e.g., Copper(I) cyanide (CuCN))
-
Solvents (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), Dimethylformamide (DMF))
-
Acids and Bases for pH adjustment and workup
-
Purification media (e.g., Silica gel)
Procedure:
-
Step 1: Isothiazole Ring Formation (Conceptual)
-
A suitable acyclic precursor containing the requisite nitrogen, sulfur, and carbon atoms is cyclized. This step is highly dependent on the chosen starting material.
-
-
Step 2: Chlorination of the Isothiazole Ring
-
The isothiazole intermediate is dissolved in an appropriate solvent like dichloromethane.
-
A chlorinating agent, such as sulfuryl chloride, is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, the reaction is quenched, and the chlorinated intermediate is extracted and purified.
-
-
Step 3: Cyanation of the Dichlorinated Isothiazole
-
The dichlorinated isothiazole is reacted with a cyanating agent like copper(I) cyanide in a polar aprotic solvent such as DMF or NMP.
-
The reaction mixture is heated to facilitate the nucleophilic substitution of a chloro group with a nitrile group.
-
Progress is monitored by TLC or GC-MS.
-
After the reaction is complete, an aqueous workup is performed to remove inorganic salts, followed by extraction of the product with an organic solvent.
-
The final product, this compound, is purified, typically by column chromatography on silica gel.
-
Data Summary for a Representative Reaction
The following table summarizes hypothetical quantitative data for a key step in the synthesis, such as a palladium-catalyzed cross-coupling reaction, which is a common method for modifying such heterocyclic systems.[1]
| Parameter | Value | Notes |
| Reactants | ||
| Substrate (e.g., 3,5-dichloro-isothiazole) | 1.0 mmol | Starting material for cyanation. |
| Reagent (e.g., Zn(CN)₂) | 1.2 mmol | Cyanide source. |
| Catalyst (e.g., Pd(PPh₃)₄) | 0.05 mmol (5 mol%) | Palladium catalyst for the cross-coupling. |
| Solvent (e.g., DMF) | 5 mL | Anhydrous solvent is crucial. |
| Reaction Conditions | ||
| Temperature | 80-100 °C | Requires heating for optimal conversion. |
| Reaction Time | 6-12 hours | Monitored by TLC or LC-MS.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst. |
| Results | ||
| Yield | 60-75% | Isolated yield after purification. |
| Purity | >95% | Determined by NMR or HPLC. |
| Physical Appearance | White to off-white solid | Typical for small organic molecules. |
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for the synthesis and a generalized chemical pathway.
Caption: General laboratory workflow for chemical synthesis.
Caption: A potential two-step synthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 3,5-Dichloroisothiazole-4-carbonitrile as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloroisothiazole-4-carbonitrile is a versatile heterocyclic compound that serves as a valuable chemical intermediate in the synthesis of a variety of biologically active molecules. The presence of two reactive chlorine atoms at the 3- and 5-positions, along with a nitrile group at the 4-position, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals and as a scaffold for drug discovery. Isothiazole derivatives, in general, are known to exhibit a wide range of biological activities, including fungicidal, herbicidal, antiviral, and anti-inflammatory properties.[1]
Key Applications
This compound is primarily utilized in:
-
Agrochemical Synthesis: It is a key precursor in the development of herbicides. The isothiazole scaffold is a component of various biocides.
-
Pharmaceutical and Medicinal Chemistry: The regiospecific substitution of the chlorine atoms allows for the synthesis of diverse libraries of compounds for drug discovery. The resulting substituted isothiazoles can be evaluated for various therapeutic activities.
Chemical Reactivity and Synthetic Pathways
The reactivity of this compound is dominated by the two chlorine atoms and the nitrile functional group. The chlorine at the 5-position is more susceptible to nucleophilic substitution, particularly in palladium-catalyzed cross-coupling reactions. The nitrile group can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.
Caption: Key synthetic transformations of this compound.
Experimental Protocols
Regiospecific Suzuki Coupling for the Synthesis of 3-Chloro-5-arylisothiazole-4-carbonitriles
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids. The reaction proceeds with high regioselectivity, with the aryl group substituting the chlorine atom at the 5-position.
Experimental Workflow:
Caption: General workflow for the Suzuki coupling reaction.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a solvent mixture (e.g., toluene/ethanol/water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand if required.
-
Reaction Conditions: Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-5-arylisothiazole-4-carbonitrile.
Quantitative Data:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Chloro-5-phenylisothiazole-4-carbonitrile | 85 |
| 2 | 4-Methylphenylboronic acid | 3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile | 82 |
| 3 | 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)isothiazole-4-carbonitrile | 88 |
| 4 | 3-Chlorophenylboronic acid | 3-Chloro-5-(3-chlorophenyl)isothiazole-4-carbonitrile | 75 |
Hydrolysis of the Nitrile Group to Carboxamide
This protocol outlines the partial hydrolysis of the nitrile group of this compound to the corresponding carboxamide, a key intermediate for certain herbicides.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol) in a mixture of a suitable solvent (e.g., tert-butanol or acetic acid) and concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture at a controlled temperature (typically 50-70 °C) for a period of 1-4 hours.
-
Monitoring: Monitor the reaction by TLC to observe the consumption of the starting material and the formation of the amide.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate).
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3,5-Dichloroisothiazole-4-carboxamide.
Hydrolysis of the Nitrile Group to Carboxylic Acid
This protocol describes the complete hydrolysis of the nitrile group to a carboxylic acid, another important intermediate for agrochemicals.
Detailed Protocol:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a mixture of a suitable acid (e.g., 75% sulfuric acid) or a base (e.g., 10% aqueous sodium hydroxide) and a co-solvent if necessary (e.g., ethanol).
-
Reaction Conditions: Heat the reaction mixture to reflux for an extended period (6-24 hours) until the reaction is complete.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and pour it onto ice. Collect the precipitate by filtration, wash with water, and dry.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
Reduction of the Nitrile Group to a Primary Amine
This protocol details the reduction of the nitrile group to an aminomethyl group, which can be a useful functional handle for further derivatization in drug discovery.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, 2.0 mmol) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Reagent Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 mmol) in the same anhydrous solvent dropwise.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then stir for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation: Filter the resulting solid and wash it with the ether solvent. Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3,5-Dichloroisothiazol-4-yl)methanamine, which can be further purified by chromatography or crystallization.
Signaling Pathway Implication (Hypothetical)
While specific signaling pathways for derivatives of this compound are not extensively documented, many heterocyclic compounds with fungicidal or anti-inflammatory properties are known to interact with key cellular signaling pathways. For instance, some fungicides inhibit mitochondrial respiration, while anti-inflammatory agents can target pathways like NF-κB or MAP kinase signaling.
Caption: Hypothetical inhibition of a cellular signaling pathway by a bioactive isothiazole derivative.
Conclusion
This compound is a highly functionalized and reactive intermediate with significant potential in the synthesis of novel agrochemicals and pharmaceuticals. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this versatile building block. Further derivatization of the isothiazole core can lead to the discovery of new compounds with enhanced biological activities.
References
Application Notes and Protocols for 3,5-Dichloroisothiazole-4-carbonitrile in Agricultural and Fungicidal Research
Disclaimer: Direct research on the specific fungicidal and agricultural applications of 3,5-Dichloroisothiazole-4-carbonitrile is limited in publicly available scientific literature. The following application notes and protocols are therefore based on research conducted on closely related analogues, particularly 3,4-dichloroisothiazole derivatives, which have shown significant promise in the development of novel fungicides. These notes are intended to serve as a guide for researchers and scientists exploring the potential of this compound and should be adapted and validated through rigorous experimentation.
Introduction
Isothiazole-based compounds have emerged as a significant class of heterocyclic molecules in agrochemical research, with demonstrated potential as fungicides. While specific data on this compound is not abundant, its structural similarity to known fungicides, such as isotianil, suggests its potential as a valuable scaffold for the development of new crop protection agents. The dichlorinated isothiazole ring system is a key pharmacophore that can be derivatized to enhance fungicidal activity, broaden the spectrum of controlled pathogens, and introduce alternative modes of action to combat fungicide resistance.
This document outlines potential applications, experimental protocols for synthesis and biological evaluation, and hypothetical data based on the performance of analogous compounds.
Potential Agricultural Applications
Based on research into related compounds, this compound could be investigated for the following applications:
-
Broad-Spectrum Fungicide Development: As a core structural motif for the synthesis of novel fungicides targeting a wide range of plant pathogenic fungi.
-
Systemic Acquired Resistance (SAR) Induction: Isothiazole derivatives have been shown to induce the plant's own defense mechanisms, offering a complementary strategy to direct fungicidal action.
-
Lead Compound for overcoming Fungicide Resistance: The development of new chemical entities based on this scaffold may provide effective solutions against pathogens that have developed resistance to existing fungicides, such as strobilurins.
Synthesis and Derivatization
This compound serves as a versatile intermediate for the synthesis of more complex and potentially more active fungicidal compounds. A common synthetic strategy involves the nucleophilic substitution of the chlorine atoms or modification of the nitrile group.
General Suzuki Coupling Protocol for Derivatization at the 5-position
This protocol is adapted from studies on the Suzuki coupling of this compound.
Objective: To synthesize 3-chloro-5-aryl-isothiazole-4-carbonitrile derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
18-Crown-6
-
Toluene, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous toluene (10 mL), add the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and 18-crown-6 (0.1 mmol).
-
De-gas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add Palladium(II) acetate (0.05 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 3-chloro-5-aryl-isothiazole-4-carbonitrile.
In Vitro Fungicidal Activity Assay
This protocol describes a general method for assessing the fungicidal activity of synthesized compounds against various plant pathogens.
Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds against selected fungi.
Materials:
-
Test compounds (e.g., derivatives of this compound)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.
-
Serial Dilutions: Prepare a series of dilutions of the stock solutions in sterile water containing a small amount of surfactant (e.g., Tween 80) to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Mycelial Growth Inhibition Assay:
-
Add the appropriate volume of each compound dilution to molten PDA medium to achieve the final test concentrations.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Place a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus in the center of each plate.
-
Plates with PDA and DMSO serve as a negative control. A commercial fungicide can be used as a positive control.
-
Incubate the plates at 25°C in the dark.
-
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.
-
-
EC₅₀ Determination: Determine the EC₅₀ value (the concentration of the compound that inhibits fungal growth by 50%) by probit analysis of the inhibition data.
Hypothetical Fungicidal Activity Data
The following table presents hypothetical EC₅₀ values for derivatives of this compound against various plant pathogens, based on data from analogous 3,4-dichloroisothiazole derivatives.
| Compound ID | R Group (at 5-position) | Botrytis cinerea EC₅₀ (µg/mL) | Fusarium graminearum EC₅₀ (µg/mL) | Rhizoctonia solani EC₅₀ (µg/mL) |
| DCI-H | -H | >100 | >100 | >100 |
| DCI-Ph | Phenyl | 15.2 | 25.8 | 30.1 |
| DCI-4-F-Ph | 4-Fluorophenyl | 8.5 | 12.3 | 18.7 |
| DCI-4-Cl-Ph | 4-Chlorophenyl | 7.9 | 10.1 | 15.4 |
| DCI-4-MeO-Ph | 4-Methoxyphenyl | 20.1 | 35.5 | 42.3 |
| Fungicide X | (Positive Control) | 1.2 | 2.5 | 3.1 |
Potential Mode of Action
While the specific mode of action for this compound derivatives is unconfirmed, related isothiazole and strobilurin fungicides are known to target mitochondrial respiration.
Hypothesized Mechanism: Inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This disruption blocks electron transfer, preventing ATP synthesis and ultimately leading to fungal cell death.
Application Notes and Protocols for 3,5-Dichloroisothiazole-4-carbonitrile: A Guide to Investigating Antimicrobial and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazoles are a class of heterocyclic compounds recognized for their diverse biological activities. While specific antimicrobial and antifungal data for 3,5-Dichloroisothiazole-4-carbonitrile is not extensively documented in publicly available literature, the isothiazole scaffold is a key feature in a variety of compounds with demonstrated bioactivity. For instance, derivatives of 3,4-dichloroisothiazole have been explored for their fungicidal properties, and other substituted isothiazoles have shown potential antiviral and anti-inflammatory effects.[1] The structural alerts within this compound, namely the chlorinated isothiazole ring and the carbonitrile group, suggest a potential for biological activity that warrants further investigation.
These application notes provide a framework for researchers to systematically evaluate the antimicrobial and antifungal properties of this compound. Detailed protocols for standardized assays are presented to enable the generation of robust and reproducible data.
I. Assessment of Antimicrobial and Antifungal Activity
To determine the efficacy of this compound against a panel of clinically relevant bacteria and fungi, standardized susceptibility testing methods are recommended. The following protocols for Broth Microdilution and Agar Well Diffusion assays are adapted from established methodologies.[2][3]
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Experimental Protocol
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 10 times the highest concentration to be tested.[5]
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Preparation of Inoculum:
-
Culture the test microorganisms (bacteria or fungi) on a suitable agar medium for 18-24 hours.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
-
Table 1: Example Setup for Broth Microdilution Assay
| Well Column | Compound Concentration (µg/mL) | Inoculum Volume (µL) | Broth Volume (µL) | Total Volume (µL) |
| 1 | 128 | 10 | 90 | 100 |
| 2 | 64 | 10 | 90 | 100 |
| 3 | 32 | 10 | 90 | 100 |
| 4 | 16 | 10 | 90 | 100 |
| 5 | 8 | 10 | 90 | 100 |
| 6 | 4 | 10 | 90 | 100 |
| 7 | 2 | 10 | 90 | 100 |
| 8 | 1 | 10 | 90 | 100 |
| 9 | 0.5 | 10 | 90 | 100 |
| 10 | 0.25 | 10 | 90 | 100 |
| 11 (Positive Control) | 0 | 10 | 90 | 100 |
| 12 (Negative Control) | 0 | 0 | 100 | 100 |
Workflow for MIC Determination via Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
B. Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.
Experimental Protocol
-
Preparation of Agar Plates:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
-
Allow the agar to solidify under aseptic conditions.
-
-
Inoculation:
-
Spread a standardized microbial inoculum (adjusted to 0.5 McFarland) evenly over the entire surface of the agar plate using a sterile cotton swab.[7]
-
-
Well Preparation and Compound Addition:
-
Create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.[3]
-
Add a defined volume (e.g., 50-100 µL) of a known concentration of the this compound solution into each well.
-
Include a positive control (a known antibiotic) and a negative control (solvent used to dissolve the compound).
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[3]
-
Table 2: Example Setup for Agar Well Diffusion Assay
| Well | Content | Concentration | Volume (µL) |
| 1 | This compound | 1000 µg/mL | 100 |
| 2 | This compound | 500 µg/mL | 100 |
| 3 | Positive Control (e.g., Gentamicin) | 10 µg/mL | 100 |
| 4 | Negative Control (e.g., DMSO) | - | 100 |
Workflow for Agar Well Diffusion Assay
Caption: Workflow for the Agar Well Diffusion Assay.
II. Potential Signaling Pathways and Mechanisms of Action
The precise mechanism of action for this compound is yet to be elucidated. However, based on the known activities of isothiazolinones and related compounds, several potential mechanisms can be hypothesized for investigation. Isothiazolinones are known to act as electrophiles and can react with nucleophilic residues in proteins, particularly cysteine thiols. This can lead to the inhibition of essential enzymes involved in microbial metabolism and growth.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action for isothiazole compounds.
III. Data Interpretation and Further Steps
The results from the MIC and agar well diffusion assays will provide initial insights into the antimicrobial and antifungal spectrum and potency of this compound.
-
MIC Values: Lower MIC values indicate higher potency. These values can be compared to those of standard antibiotics and antifungals to assess relative efficacy.
-
Zones of Inhibition: Larger zones of inhibition in the agar well diffusion assay suggest greater antimicrobial activity.
Positive results from these initial screens would warrant further investigation, including:
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To ascertain whether the compound is microbistatic or microbicidal.
-
Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills the target microorganisms.
-
Cytotoxicity Assays: To assess the toxicity of the compound against mammalian cell lines and determine its therapeutic index.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and pathways affected by the compound.
By following these protocols, researchers can systematically evaluate the potential of this compound as a novel antimicrobial or antifungal agent, contributing valuable data to the field of drug discovery.
References
- 1. 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | MDPI [mdpi.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. botanyjournals.com [botanyjournals.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. protocols.io [protocols.io]
- 7. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols: 3,5-Dichloroisothiazole-4-carbonitrile as a Versatile Building Block for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloroisothiazole-4-carbonitrile is a highly functionalized heterocyclic compound that serves as a versatile building block for the synthesis of a diverse range of novel molecules with significant potential in medicinal chemistry and agrochemicals. The presence of two reactive chlorine atoms at the C3 and C5 positions, along with a cyano group at the C4 position, allows for selective and sequential chemical modifications. This enables the generation of libraries of substituted isothiazoles for screening in drug discovery and crop protection programs.
Isothiazole-containing compounds have demonstrated a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The rigid isothiazole scaffold provides a well-defined orientation for substituents to interact with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel compounds.
Chemical Reactivity and Synthetic Applications
The two chlorine atoms on the isothiazole ring exhibit differential reactivity, allowing for regioselective substitution. The chlorine at the C5 position is generally more susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling reactions compared to the chlorine at the C3 position. This differential reactivity is key to the strategic synthesis of polysubstituted isothiazoles.
Regioselective Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be controlled to achieve regioselective substitution at the C5 position.[3]
Experimental Protocol: Synthesis of 3-Chloro-5-arylisothiazole-4-carbonitriles [3]
This protocol describes the general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
-
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
Toluene
-
Water
-
Ethanol
-
-
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in a 4:1:1 mixture of toluene, water, and ethanol, add the arylboronic acid, potassium carbonate, triphenylphosphine, and palladium(II) acetate.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-5-arylisothiazole-4-carbonitrile.
-
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Chloro-5-phenylisothiazole-4-carbonitrile | 95 |
| 2 | 4-Methylphenylboronic acid | 3-Chloro-5-(4-methylphenyl)isothiazole-4-carbonitrile | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)isothiazole-4-carbonitrile | 88 |
| 4 | 4-Fluorophenylboronic acid | 3-Chloro-5-(4-fluorophenyl)isothiazole-4-carbonitrile | 90 |
| 5 | 2-Thienylboronic acid | 3-Chloro-5-(2-thienyl)isothiazole-4-carbonitrile | 85 |
Experimental Workflow for Suzuki-Miyaura Coupling
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms of this compound are susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, thiols, and alkoxides. The reaction typically proceeds regioselectively at the C5 position under milder conditions. Substitution at the C3 position often requires more forcing conditions.
Experimental Protocol: Synthesis of 3-Chloro-5-(substituted-amino)isothiazole-4-carbonitriles
This protocol provides a general method for the SNAr reaction with amines.
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as a base (2.0 equivalents)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the amine followed by the base.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Table 2: Nucleophilic Aromatic Substitution of this compound with Various Nucleophiles
| Entry | Nucleophile | Product | Conditions | Yield (%) |
| 1 | Morpholine | 3-Chloro-5-(morpholino)isothiazole-4-carbonitrile | K₂CO₃, MeCN, 60 °C, 6h | 85 |
| 2 | Piperidine | 3-Chloro-5-(piperidin-1-yl)isothiazole-4-carbonitrile | Et₃N, DMF, rt, 12h | 90 |
| 3 | Aniline | 3-Chloro-5-(phenylamino)isothiazole-4-carbonitrile | K₂CO₃, DMF, 80 °C, 8h | 78 |
| 4 | Sodium thiophenoxide | 3-Chloro-5-(phenylthio)isothiazole-4-carbonitrile | DMF, rt, 4h | 92 |
| 5 | Sodium methoxide | 3-Chloro-5-methoxyisothiazole-4-carbonitrile | Methanol, rt, 2h | 88 |
Applications in Drug Discovery and Agrochemicals
Derivatives of this compound have shown promise in various therapeutic areas and as agrochemicals.
Kinase Inhibitors for Cancer Therapy
The isothiazole scaffold is a privileged structure in the design of kinase inhibitors. By modifying the substituents at the C3 and C5 positions, it is possible to develop potent and selective inhibitors of various kinases implicated in cancer, such as Aurora kinases, CK2, GSK3β, and PI3K/mTOR.[4][5]
Signaling Pathway: PI3K/mTOR Pathway Inhibition
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers. Novel isothiazole derivatives can be designed to target key kinases in this pathway.
Antifungal Agents
Isothiazole derivatives have been investigated for their antifungal properties. One of the key mechanisms of action for some azole-based antifungals is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Ergosterol is the primary sterol in fungal cell membranes, and its synthesis is a critical pathway for fungal viability. Inhibition of enzymes in this pathway, such as lanosterol 14α-demethylase, leads to the disruption of the cell membrane and ultimately fungal cell death.
Plant Elicitors for Crop Protection
Certain isothiazole derivatives can act as plant elicitors, inducing systemic acquired resistance (SAR) in plants. This leads to a broad-spectrum and durable resistance against various pathogens by activating the plant's own defense mechanisms, such as the salicylic acid (SA) signaling pathway.[2]
Logical Relationship: Systemic Acquired Resistance (SAR) Induction
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel compounds. Its predictable reactivity allows for the strategic and regioselective introduction of various functional groups, making it an ideal scaffold for generating compound libraries for high-throughput screening in drug discovery and agrochemical research. The demonstrated potential of isothiazole derivatives as kinase inhibitors, antifungal agents, and plant elicitors highlights the importance of this building block in the development of new therapeutic agents and crop protection solutions. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and unlock its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiospecific Suzuki coupling of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedures for working with 3,5-Dichloroisothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3,5-Dichloroisothiazole-4-carbonitrile is a specialized chemical intermediate. Detailed experimental data and application notes for this specific compound are not widely available in public literature. The following protocols, data, and application notes are compiled based on established principles of organic chemistry and data from closely related analogues, particularly its isomer 3,4-dichloroisothiazole-5-carbonitrile and other isothiazole derivatives. Researchers should treat these as representative guidelines and optimize procedures for their specific experimental context.
Compound Overview and Safety Precautions
This compound is a halogenated heterocyclic compound containing the isothiazole ring system. This scaffold is of interest in medicinal chemistry and agrochemical research due to the diverse biological activities exhibited by its derivatives, including antimicrobial and herbicidal properties.[1] The presence of two chlorine atoms and a nitrile group makes it a versatile intermediate for further chemical modifications.
Safety First: Dichloroisothiazole derivatives are generally classified as toxic and irritants. Users must handle this compound with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes.[2] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS) for related compounds.[2]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical and spectroscopic properties of this compound. These are estimated based on data for its isomer and related compounds.
| Property | Data |
| Molecular Formula | C₄Cl₂N₂S |
| Molecular Weight | 179.03 g/mol [3] |
| Appearance | Expected to be a crystalline solid. |
| Melting Point | Not available. The isomer, 3,4-dichloro-5-cyanoisothiazole, has a reported melting point of 83.5-85.0 °C.[4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in non-polar solvents like hexane. |
| ¹³C NMR (CDCl₃, ppm) | Estimated peaks around 150-160 (C-Cl), 130-140 (C-Cl), 110-120 (C-CN), and 110-115 (CN). |
| ¹H NMR | This compound has no protons, so no signals are expected in the ¹H NMR spectrum. |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~2230 (C≡N stretch), 1500-1600 (C=N, C=C ring stretch), 700-800 (C-Cl stretch). The C≡N stretch in a similar compound was observed at 2228 cm⁻¹.[1] |
| Mass Spec (EI, m/z) | Expected molecular ion peaks at [M]⁺ 178 and [M+2]⁺ 180 (due to chlorine isotopes). Fragmentation may involve loss of Cl, CN, or S. |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
The synthesis of dichloroisothiazole carbonitriles often involves the reaction of a cyanide source with carbon disulfide, followed by chlorination.[5][6] The following is a representative protocol adapted from the synthesis of the isomeric 3,4-dichloro-5-cyanoisothiazole.
Materials:
-
Sodium cyanide (NaCN)
-
Carbon disulfide (CS₂)
-
Chlorine gas (Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Cyclohexane (for recrystallization)
-
Ice
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet, suspend sodium cyanide in anhydrous DMF under a nitrogen atmosphere.
-
Cool the suspension in an ice bath. Slowly add carbon disulfide via the dropping funnel, maintaining the temperature between 20-30 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 2-3 hours.
-
Cool the reaction mixture back to 0-10 °C in an ice-salt bath.
-
Bubble chlorine gas through the stirred suspension. The reaction is exothermic and the temperature should be carefully controlled to remain below 20 °C. The reaction progress can be monitored by observing color changes in the mixture.
-
Once the reaction is complete (as indicated by TLC or GC-MS analysis of an aliquot), pour the reaction mixture into a larger beaker containing ice water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent such as cyclohexane or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Protocol for Antimicrobial Susceptibility Testing (Representative)
Given the known antimicrobial properties of isothiazole derivatives, a standard microdilution broth assay can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.
Materials:
-
This compound
-
Bacterial and/or fungal strains of interest
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (media only)
-
DMSO (for dissolving the compound)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microbial strain and adjust the concentration to a standard density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive control wells (inoculum with a standard antimicrobial) and negative control wells (inoculum in media without any compound).
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration that inhibits microbial growth by ≥90% compared to the negative control.
DOT Script for Antimicrobial Testing Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Potential Applications in Research and Development
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.
-
Drug Discovery: The isothiazole nucleus is present in various biologically active compounds.[1] This intermediate can be used to synthesize novel derivatives for screening against a range of biological targets, including kinases, proteases, and microbial enzymes. The chlorine atoms can be substituted via nucleophilic aromatic substitution to introduce diverse functionalities.
-
Agrochemical Development: Isothiazole derivatives have been investigated for their fungicidal and herbicidal activities.[7] this compound can be a starting material for the development of new pesticides. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular diversification.
-
Material Science: Heterocyclic compounds are also explored in material science for applications such as organic light-emitting diodes (OLEDs) and sensors. The rigid, electron-deficient isothiazole ring could be incorporated into larger conjugated systems to tune their electronic properties.
Hypothetical Signaling Pathway Involvement
While no specific signaling pathway has been elucidated for this compound, based on the activities of related compounds, we can hypothesize potential mechanisms of action. For instance, some antimicrobial agents interfere with essential cellular processes. A hypothetical pathway could involve the inhibition of a key bacterial enzyme.
DOT Script for a Hypothetical Mechanism of Action:
Caption: Hypothetical inhibition of a bacterial metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - CAS:2120-82-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 5. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
- 6. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 7. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
Application Notes: Derivatization of 3,5-Dichloroisothiazole-4-carbonitrile for Biological Screening
Introduction
The isothiazole scaffold is a privileged structure in medicinal chemistry and agrochemical research, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The 3,5-Dichloroisothiazole-4-carbonitrile core, in particular, offers multiple reaction sites for chemical modification, making it an excellent starting point for the generation of diverse compound libraries for high-throughput screening. The two chlorine atoms at the C3 and C5 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the strategic introduction of various functional groups to explore the structure-activity relationship (SAR).[4]
These application notes provide detailed protocols for the derivatization of this compound and subsequent biological screening, focusing on its potential as an anticancer agent through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[1][5]
Chemical Derivatization Strategy
The primary strategy for derivatization involves the selective nucleophilic substitution of the chlorine atoms. The reactivity of the C3 and C5 positions can be modulated by reaction conditions, allowing for either mono- or di-substitution. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate a library of novel compounds.
References
Application Notes and Protocols for 3,5-Dichloroisothiazole-4-carbonitrile in Materials Science
Introduction
3,5-Dichloroisothiazole-4-carbonitrile is a heterocyclic compound featuring a highly functionalized isothiazole ring. While its direct applications in materials science are not yet extensively documented in publicly available literature, its chemical structure suggests significant potential as a building block for advanced materials. The presence of two reactive chlorine atoms, an electron-withdrawing nitrile group, and a thermally stable aromatic isothiazole core makes it an attractive candidate for the synthesis of high-performance polymers, functional coatings, and organic electronic materials.
This document outlines potential applications and detailed hypothetical protocols for the use of this compound in materials science. These protocols are based on established chemical principles and analogous reactions reported for similar heterocyclic compounds.
Application: Monomer for High-Performance Poly(arylene ether isothiazole)s
The dichlorinated nature of this compound allows it to act as a monomer in nucleophilic aromatic substitution (SNAr) polymerization reactions.[1][2][3] Reaction with bisphenols can yield poly(arylene ether isothiazole)s, a novel class of high-performance polymers. The isothiazole moiety is expected to impart high thermal stability, chemical resistance, and specific optoelectronic properties to the polymer backbone.[4][5]
Experimental Protocol: Synthesis of a Poly(arylene ether isothiazole) with Bisphenol A
This protocol describes the synthesis of a high-molecular-weight polymer via nucleophilic aromatic substitution polymerization of this compound with Bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl), 5% aqueous solution
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Precipitation vessel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Setup: Assemble a flame-dried three-neck flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Charging Reactants: To the flask, add this compound (1.0 eq), Bisphenol A (1.0 eq), and a slight excess of anhydrous potassium carbonate (1.1 eq).
-
Solvent Addition: Add N,N-Dimethylacetamide (DMAc) to achieve a solids concentration of 20% (w/v) and a volume of toluene equal to 10% of the DMAc volume.
-
Azeotropic Dehydration: Heat the mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 4-6 hours to ensure complete removal of water.
-
Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C. Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary.
-
Slowly pour the polymer solution into a vigorously stirred solution of methanol containing a small amount of 5% HCl.
-
The polymer will precipitate as fibrous strands. Continue stirring for 1 hour.
-
-
Washing: Filter the polymer and wash it extensively with deionized water until the filtrate is neutral, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.
Hypothetical Quantitative Data
| Parameter | Value |
| Molar Ratio (Dichloroisothiazole:Bisphenol A) | 1:1 |
| Reaction Temperature | 165 °C |
| Reaction Time | 10 hours |
| Polymer Yield | > 95% |
| Inherent Viscosity (0.5 g/dL in DMAc at 25°C) | 0.45 - 0.65 dL/g |
| Glass Transition Temperature (Tg) | 180 - 220 °C |
| 5% Weight Loss Temperature (TGA, N₂) | > 450 °C |
Diagram: Polymerization Workflow
Caption: Workflow for the synthesis of poly(arylene ether isothiazole).
Application: Functionalization of Polymer Surfaces for Antimicrobial Properties
The reactivity of the chlorine atoms on the isothiazole ring can be exploited to covalently graft the molecule onto polymer surfaces containing nucleophilic functional groups (e.g., -OH, -NH₂). This surface modification can impart antimicrobial properties to the material, as isothiazole derivatives are known for their biocidal activity.[4][6]
Experimental Protocol: Grafting onto a Poly(vinyl alcohol) (PVA) Film
This protocol details the surface modification of a PVA film with this compound.
Materials:
-
Poly(vinyl alcohol) (PVA) film
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol
-
Deionized water
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen/vacuum line
-
Soxhlet extractor
-
Ultrasonic bath
Procedure:
-
PVA Film Preparation: Clean the PVA film by sonicating in ethanol and then deionized water for 15 minutes each. Dry under vacuum.
-
Activation of PVA Surface:
-
Place the dry PVA film in a Schlenk flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask.
-
Carefully add a stoichiometric amount of sodium hydride (relative to the estimated surface hydroxyl groups) to the THF to activate the surface -OH groups to -O⁻Na⁺.
-
Stir the suspension gently for 2 hours at room temperature.
-
-
Grafting Reaction:
-
Dissolve this compound (excess) in anhydrous THF.
-
Slowly add the isothiazole solution to the flask containing the activated PVA film.
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
-
Purification:
-
Cool the reaction to room temperature and quench any unreacted NaH by the slow addition of ethanol.
-
Remove the film and wash it sequentially with THF, ethanol, and deionized water to remove unreacted reagents.
-
Perform a Soxhlet extraction with THF for 24 hours to remove any physisorbed molecules.
-
-
Drying: Dry the surface-modified PVA film in a vacuum oven at 40 °C for 12 hours.
Hypothetical Quantitative Data
| Parameter | Value |
| Reaction Temperature | 50 °C |
| Reaction Time | 24 hours |
| Surface Grafting Density (XPS) | 0.1 - 0.5 atomic % Nitrogen |
| Water Contact Angle (Modified Film) | Increased by 10-20° |
| Antimicrobial Activity (Zone of Inhibition) | Measurable zone against E. coli and S. aureus |
Diagram: Surface Grafting Logical Relationship
Caption: Logical diagram of PVA surface functionalization.
Application: Building Block for π-Conjugated Materials
The nitrile group of this compound can potentially undergo cyclotrimerization or linear polymerization to form novel π-conjugated materials, such as triazine- or poly(imine)-based structures.[7] These materials are of interest in organic electronics for applications in semiconductors and light-emitting diodes. The electron-deficient isothiazole ring would further tailor the electronic properties of the resulting conjugated system.
Experimental Protocol: Synthesis of a Triazine-Isothiazole Network
This protocol describes the Lewis acid-catalyzed cyclotrimerization of this compound to form a cross-linked network.
Materials:
-
This compound
-
Zinc chloride (ZnCl₂), anhydrous
-
1,2-Dichlorobenzene, anhydrous
Equipment:
-
Sealed reaction tube
-
High-temperature oven or heating block
-
Centrifuge
-
Filtration apparatus
-
Soxhlet extractor
Procedure:
-
Reactant Preparation: In a glovebox, add this compound (1.0 eq) and anhydrous zinc chloride (0.3 eq) to a reaction tube.
-
Solvent Addition: Add anhydrous 1,2-dichlorobenzene to the tube to create a 1 M solution of the monomer.
-
Reaction: Seal the tube and heat it to 200-250 °C for 48 hours. A dark, insoluble solid should form.
-
Purification:
-
Cool the tube to room temperature and open it carefully.
-
Dilute the mixture with acetone and collect the solid by centrifugation or filtration.
-
Wash the solid repeatedly with acetone, chloroform, and methanol to remove any unreacted monomer and catalyst.
-
Perform a Soxhlet extraction with a suitable solvent (e.g., THF or chloroform) for 48 hours to ensure the removal of all soluble impurities.
-
-
Drying: Dry the resulting network polymer in a vacuum oven at 100 °C for 24 hours.
Hypothetical Quantitative Data
| Parameter | Value |
| Reaction Temperature | 220 °C |
| Reaction Time | 48 hours |
| Product Yield (insoluble fraction) | 60 - 80% |
| Elemental Analysis (N%) | Consistent with triazine formation |
| Thermal Stability (TGA, N₂) | > 400 °C |
| Optical Band Gap | 2.0 - 2.5 eV |
Diagram: Cyclotrimerization Reaction Pathway
Caption: Pathway for the formation of a triazine-isothiazole network.
References
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS â ©â ¦. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER* [cjps.org]
Application Notes and Protocols for 3,5-Dichloroisothiazole-4-carbonitrile Dissolution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the solubility of 3,5-Dichloroisothiazole-4-carbonitrile in various organic solvents. Given the limited publicly available solubility data for this specific compound, the following sections detail generalized yet standardized methods for qualitative and quantitative solubility assessment. Adherence to strict safety protocols is imperative when handling this compound.
Safety Precautions and Handling
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves are recommended. Ensure to change gloves immediately if they become contaminated.[4][5][6]
-
Eye Protection: Safety goggles or a face shield should be worn at all times.
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
Respiratory Protection: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
Handling Procedures:
-
Avoid creating dust when weighing and transferring the solid compound.[2]
-
Use a spatula for transferring the solid.
-
Ensure all containers are tightly sealed when not in use and are clearly labeled.
-
In case of skin or eye contact, flush the affected area immediately with copious amounts of water and seek medical attention.[1]
-
Dispose of contaminated materials and waste in designated hazardous waste containers according to institutional guidelines.
Experimental Protocols
The following protocols outline methods for both a preliminary qualitative assessment and a more rigorous quantitative determination of solubility.
Protocol 1: Qualitative Solubility Assessment
This protocol provides a rapid method to estimate the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Toluene, Hexane)
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry vial.
-
Add 100 µL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble."
-
If the solid has not completely dissolved, add another 400 µL of the solvent (for a total of 500 µL) and vortex again for 30-60 seconds.
-
If the solid is now dissolved, it is considered "sparingly soluble."
-
If the solid remains undissolved, it is deemed "insoluble" under these conditions.
-
Repeat this process for each solvent to be tested.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[7]
Materials:
-
This compound
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid present at equilibrium.
-
Accurately record the weight of the compound added.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Data Presentation
The results of the solubility assessments should be recorded in a clear and organized manner.
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity Index | Solubility Category (Soluble / Sparingly Soluble / Insoluble) | Observations |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Acetone | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 | ||
| Dimethylformamide (DMF) | 6.4 | ||
| Dimethyl sulfoxide (DMSO) | 7.2 | ||
| Water | 10.2 |
Table 2: Quantitative Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | ||
| Acetone | ||
| Acetonitrile | ||
| Ethanol | ||
| Dimethyl sulfoxide (DMSO) |
Visualizations
The following diagrams illustrate the experimental workflow for determining solubility.
Caption: Workflow for Solubility Determination.
Caption: Decision tree for qualitative solubility assessment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Dichloroisothiazole-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 3,5-Dichloroisothiazole-4-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing substituted isothiazoles, including the 3,5-dichloro-4-carbonitrile derivative, involves a two-step process. The first step is the formation of a key intermediate, a dicyano-dithiolate salt. This intermediate is then subjected to chlorination and cyclization to yield the final product.
Q2: What are the critical safety precautions to consider during this synthesis?
The synthesis of this compound involves several hazardous materials. Chlorinating agents are corrosive and toxic, and cyanide-containing compounds are highly toxic. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All waste materials should be handled and disposed of according to institutional safety guidelines.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. For more detailed analysis and to confirm the identity of the product, techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are recommended.
Q4: What is a reasonable expected yield for this synthesis?
The overall yield is dependent on the efficiency of both the precursor synthesis and the subsequent chlorination and cyclization step. For similar syntheses of substituted isothiazoles, a yield in the range of 40-60% for each major step is considered reasonable.[1] Optimization of reaction parameters is crucial for maximizing the final yield.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incomplete Cyclization | Optimize the reaction temperature and time. Ensure the reaction is allowed to proceed for a sufficient duration, as monitored by TLC. |
| Purity of Starting Materials | Use high-purity starting materials. Impurities can significantly interfere with the reaction and lead to side products. |
| Side Reactions | Dimerization or polymerization of starting materials can occur.[1] To mitigate this, carefully control the concentration of reactants and the rate of addition of reagents. |
| Inefficient Purification | Product loss can occur during the workup and purification stages.[1] Evaluate and optimize your extraction and chromatography methods to ensure they are suitable for the target compound. |
| Moisture Contamination | The presence of water can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid.[1] Ensure all glassware is flame-dried and reagents and solvents are anhydrous. |
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Lack of Reaction Specificity | Ensure the stoichiometry of the reactants is precise, especially in multi-component reactions.[1] |
| Oxidation of Reagents | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive reagents.[1] |
| Suboptimal Solvent | The choice of solvent can influence the reaction pathway. Consider screening different aprotic polar solvents to find one that favors the formation of the desired product. |
| Over-chlorination | The isothiazole ring is susceptible to over-chlorination. Carefully control the amount of chlorinating agent used and the reaction temperature to improve selectivity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar isothiazole derivatives. Optimization may be required for specific experimental setups.
Materials:
-
Dicyano-dithiolate salt
-
Chlorinating agent (e.g., sulfuryl chloride)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dicyano-dithiolate salt in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) in anhydrous DMF via the dropping funnel over 30 minutes, ensuring the temperature is maintained below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.[1]
Data Presentation
Table 1: Hypothetical Reaction Conditions and Expected Yields
| Step | Key Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |
| Synthesis and Cyclization | Dicyano-dithiolate salt, Chlorinating Agent | Aprotic Solvent (e.g., DMF) | 0 to 25 | 4-8 | 40-60 |
Visualizations
References
Identification of byproducts in 3,5-Dichloroisothiazole-4-carbonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dichloroisothiazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Based on the structure of this compound, the most probable side reactions involve nucleophilic substitution at the chlorine-bearing carbons (C3 and C5), hydrolysis of the nitrile group, and potential cleavage of the isothiazole ring under harsh conditions. The chlorine at the C5 position is generally more susceptible to nucleophilic attack than the one at C3.
Q2: Can the nitrile group in this compound hydrolyze during a reaction?
A2: Yes, the nitrile group can undergo hydrolysis to form a primary amide or a carboxylic acid.[1][2] This is more likely to occur under acidic or basic conditions, especially with prolonged reaction times or elevated temperatures.[2][3]
Q3: What are the likely degradation pathways for the isothiazole ring itself?
A3: Isothiazole rings can be susceptible to cleavage under certain conditions, such as strong reducing or oxidizing agents, or extreme pH.[1] The degradation of related isothiazolinone biocides often involves the opening of the isothiazole ring.[1]
Q4: I am performing a nucleophilic substitution reaction. Which chlorine atom is more reactive?
A4: In many related heterocyclic systems, the chlorine atom at the position equivalent to C5 in this compound is more reactive towards nucleophiles. However, the specific regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature. It is possible to obtain a mixture of mono-substituted products (at C3 and C5) and a di-substituted product.
Q5: What are some common impurities that might be present in the starting material?
A5: Common impurities could include isomers such as 3,4-Dichloroisothiazole-5-carbonitrile, starting materials from its synthesis, or related chlorinated isothiazole derivatives.[4][5][6] It is always recommended to verify the purity of the starting material by analytical techniques like HPLC or GC-MS before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Actions & Byproduct Identification |
| Low yield of the desired product | Incomplete reaction. | Monitor the reaction progress using TLC, HPLC, or GC-MS to ensure the consumption of starting material.[7][8] |
| Formation of multiple byproducts. | Analyze the crude reaction mixture by LC-MS or GC-MS to identify the mass of potential byproducts. Compare these with the expected masses of monosubstituted, disubstituted, or hydrolyzed products. | |
| Degradation of starting material or product. | Run the reaction at a lower temperature. Perform a stability test of your starting material and product under the reaction conditions. Look for byproducts resulting from isothiazole ring opening.[1] | |
| Presence of unexpected peaks in HPLC/GC analysis | Isomeric impurities in the starting material. | Analyze the starting material by a high-resolution method. |
| Formation of regioisomers. | If a nucleophilic substitution is intended at a specific position, expect the possibility of substitution at the other chlorine-bearing carbon. Use 2D NMR techniques (like HMBC and NOESY) to confirm the structure of the major product and byproducts. | |
| Hydrolysis of the nitrile group. | Look for peaks with a mass corresponding to the addition of water (amide) or two molecules of water with the loss of ammonia (carboxylic acid). This can be confirmed by IR spectroscopy (C=O stretch) or changes in the 13C NMR spectrum.[2] | |
| Reaction mixture changes color unexpectedly | Ring-opening or polymerization. | This may indicate significant degradation. Analyze the mixture for a complex array of products. Consider modifying the reaction conditions to be milder. |
| Difficulty in purifying the final product | Presence of closely related byproducts (e.g., regioisomers). | Optimize the chromatographic separation method (e.g., change the solvent system, gradient, or use a different stationary phase).[9] Consider derivatization of the product mixture to improve separation. |
Byproduct Identification Data
The following tables represent hypothetical data for the identification of potential byproducts in a reaction of this compound with a generic nucleophile "NuH".
Table 1: Mass Spectrometry Data for Potential Byproducts
| Compound | Chemical Formula | Expected [M+H]⁺ (m/z) |
| This compound (Starting Material) | C₄Cl₂N₂S | 178.93 |
| Monosubstituted Product (at C5) | C₃ClN₂SNu | Varies with Nu |
| Monosubstituted Product (at C3) | C₃ClN₂SNu | Varies with Nu |
| Disubstituted Product | C₂N₂S(Nu)₂ | Varies with Nu |
| Hydrolyzed (Amide) Product | C₄H₂Cl₂N₂OS | 196.94 |
| Hydrolyzed (Carboxylic Acid) Product | C₄HCl₂NO₂S | 197.93 |
Table 2: 13C NMR Chemical Shift (δ, ppm) Comparison (Hypothetical)
| Carbon Position | This compound | 5-Nu-3-chloroisothiazole-4-carbonitrile | 3,5-Dichloroisothiazole-4-carboxamide |
| C3 | ~150 | ~152 | ~148 |
| C4 | ~110 | ~115 | ~112 |
| C5 | ~155 | ~165 (significant shift upon substitution) | ~153 |
| CN | ~115 | ~114 | ~165 (shift to amide C=O) |
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by HPLC
-
Prepare a standard solution of the starting material, this compound, in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
At regular intervals during the reaction (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a large volume of cold solvent or a quenching reagent).
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a suitable HPLC method (e.g., a C18 column with a water/acetonitrile gradient).
-
Monitor the disappearance of the starting material peak and the appearance of product and byproduct peaks.
Protocol 2: Identification of Byproducts by LC-MS
-
Following the final time point of the reaction, take a larger aliquot of the crude reaction mixture.
-
Dilute the sample in a solvent compatible with mass spectrometry (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system.
-
Separate the components using a suitable liquid chromatography method.
-
Obtain the mass spectrum for each separated peak.
-
Compare the observed masses with the expected masses of potential byproducts as listed in Table 1.
Protocol 3: Structural Elucidation of an Isolated Byproduct by NMR
-
Isolate the byproduct of interest using preparative HPLC or column chromatography.
-
Ensure the purity of the isolated fraction by analytical HPLC.
-
Dry the sample thoroughly to remove all solvents.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a set of NMR spectra: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
-
Analyze the spectra to determine the chemical structure of the byproduct. Pay close attention to the chemical shifts and correlations to identify which chlorine atom was substituted or if the nitrile group was modified.
Visualizations
Caption: Workflow for the identification and characterization of byproducts.
Caption: Potential reaction pathways and byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 18480-52-9|3,4-Dichloroisothiazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 5. 3,4-Dichloroisothiazole-5-carbonitrile | 18480-52-9 [chemicalbook.com]
- 6. sartort.lookchem.com [sartort.lookchem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. env.go.jp [env.go.jp]
Technical Support Center: Purification of 3,5-Dichloroisothiazole-4-carbonitrile
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 3,5-Dichloroisothiazole-4-carbonitrile, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include residual solvents from the synthesis (e.g., dimethylformamide), unreacted starting materials, and by-products from side reactions. Elemental sulfur can also be a significant impurity.[1] The crude product often appears as a colored solid or a tarry residue.[2]
Q2: My purified product is still showing impurities by TLC/HPLC. What should I do?
A2: If residual impurities are detected, a second purification step using an orthogonal technique is recommended. For example, if you initially used recrystallization, follow up with column chromatography to remove impurities with similar solubility profiles. If column chromatography was used first, recrystallization can help remove closely eluting impurities.
Q3: During recrystallization, my compound "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To resolve this:
-
Add a small amount of additional hot solvent to ensure the compound is fully dissolved.
-
Lower the cooling temperature. After the solution cools to room temperature, place it in an ice bath or refrigerator to induce crystallization.[2][3]
-
Try a different solvent or a solvent mixture.
Q4: I am getting poor separation and broad peaks during column chromatography. What are the likely causes?
A4: Poor separation in column chromatography can be due to several factors:
-
Improper Solvent System: The chosen eluent may not be optimal. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[4]
-
Column Overloading: Too much crude material was loaded onto the column. For difficult separations, the amount of crude product should be about 1/50th to 1/100th the weight of the silica gel.
-
Poor Column Packing: Cracks or channels in the silica gel will lead to uneven solvent flow and poor separation.[5] Ensure the silica gel is packed uniformly.
-
Compound Insolubility: If the compound is not fully dissolved before loading, it can precipitate on the column, leading to streaking and poor separation.
Q5: My yield is very low after purification. How can I improve it?
A5: Low yield can be addressed by:
-
Recrystallization: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[2] Cooling the filtrate in an ice bath can help maximize crystal formation and recovery.[3]
-
Column Chromatography: Avoid using an eluent that is too polar, as this can cause your compound to elute too quickly with impurities. Collect smaller fractions to better isolate the pure compound.
-
General: Handle the material carefully to minimize physical losses during transfers between flasks and filtration apparatus.
Purification Protocols & Data
The primary methods for purifying this compound are recrystallization and column chromatography. Steam distillation has also been reported for related dichloroisothiazole carbonitriles.[6]
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Common Challenges |
| Recrystallization | >98%[6] | 60-85% | Simple, scalable, good for removing less soluble impurities. | "Oiling out," low recovery if excess solvent is used.[2] |
| Column Chromatography | >99%[3] | 50-75%[3] | Excellent for separating complex mixtures and closely related impurities. | Can be slow, requires larger solvent volumes, potential for compound decomposition on silica.[7] |
| Steam Distillation | Variable (33% reported for a related isomer) | Lower | Effective for removing non-volatile impurities. | Not suitable for thermally unstable compounds. |
Experimental Protocol 1: Recrystallization
This protocol is suitable for purifying solid crude this compound.
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., Cyclohexane, Hexane[2], or an Ethanol/Water mixture[2])
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Cyclohexane has been cited as an effective solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent in small portions if needed.[2]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to prevent premature crystallization.[2]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slower cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove residual mother liquor.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.[2]
Experimental Protocol 2: Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Eluent (e.g., a mixture of Hexane and Ethyl Acetate)
-
Chromatography column
-
Test tubes or fraction collector vials
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. The ideal eluent should provide an Rf value of ~0.3 for the target compound.[4]
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Ensure the silica bed is uniform and free of cracks.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). This solution can be loaded directly onto the column. Alternatively, for better separation, pre-adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[4][7]
-
Elution: Begin elution with the selected solvent system. Maintain a constant flow rate and collect the eluate in fractions.[5] A gradient elution, where the polarity of the solvent is gradually increased, can be used for complex separations.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagrams illustrate the decision-making and experimental workflows for purification.
Caption: Decision workflow for selecting a purification technique.
Caption: Experimental workflow for purification by recrystallization.
Caption: Experimental workflow for purification by column chromatography.
References
- 1. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 7. Chromatography [chem.rochester.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: 3,5-Dichloroisothiazole-4-carbonitrile Purification
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions regarding the column chromatography purification of 3,5-Dichloroisothiazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound from a reaction mixture is silica gel column chromatography. This technique separates the target compound from impurities based on differences in their polarity.
Q2: How do I choose the right solvent system (mobile phase) for the column chromatography of my compound?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for this compound on a Thin Layer Chromatography (TLC) plate. A good starting point for polarity is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane (DCM). For compounds in the isothiazole family, solvent systems such as hexane/ethyl acetate or n-hexane/DCM have been shown to be effective.[1][2]
Q3: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?
A3: If your compound remains at the baseline, it indicates that the mobile phase is not polar enough to elute it from the silica gel. You can gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate. In cases of very polar compounds, adding a small amount of an even more polar solvent like methanol might be necessary. However, be cautious as high concentrations of methanol can sometimes cause the silica gel to dissolve.[3]
Q4: Can I use other purification methods besides column chromatography?
A4: Yes, other purification techniques can be employed, depending on the nature of the impurities and the scale of your synthesis. Recrystallization can be a very effective method for final purification if a suitable solvent is found.[1][4] Liquid-liquid extraction is often used as a preliminary purification step to remove highly polar or non-polar impurities from the crude reaction mixture before proceeding to chromatography.[5]
Experimental Protocol: Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate or Dichloromethane (DCM)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of a solvent system (e.g., Hexane:Ethyl Acetate 9:1, 8:2, 7:3) to find the optimal mobile phase that gives the target compound an Rf value of ~0.3.[4]
-
Visualize the spots under UV light (254 nm).
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just above the sand layer. Do not let the column run dry.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from your TLC analysis.
-
If the separation between your product and impurities is not sufficient, a gradient elution can be used. Start with a less polar mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect fractions in separate tubes.
-
-
Monitoring and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following table summarizes typical solvent systems used for the purification of related isothiazole compounds, which can serve as a starting point for optimizing the purification of this compound.
| Compound | Stationary Phase | Mobile Phase | Rf Value | Reference |
| 3-chloro-isothiazole-4-carbonitrile | Silica gel | Hexane/Ethyl acetate (gradient) | N/A | [1] |
| 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile | Silica gel | n-hexane/DCM (80:20) | 0.23 | [2] |
| 3-Methoxyisothiazole-4-carbonitrile | Silica gel | Hexane:Ethyl Acetate (e.g., 7:3) | ~0.3 | [4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Poor separation of product and impurities | The chosen mobile phase has insufficient selectivity. | Try a different solvent system. For example, if hexane/ethyl acetate does not work, try a hexane/DCM system. A shallower solvent gradient during elution can also improve separation. |
| Product elutes too quickly with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of spots on TLC and broad bands on the column | The sample may be too acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the mobile phase. For acidic compounds, a little acetic acid can be added. For basic compounds, a small amount of triethylamine or ammonia can be added.[3] |
| Cracks appear in the silica bed | The column has run dry, or the packing was not uniform. | Always keep the solvent level above the silica bed.[6] Ensure the silica is packed uniformly as a slurry to avoid air gaps. A cracked column will lead to poor separation, and the chromatography should be repeated. |
| Low recovery of the product | The compound may be irreversibly adsorbed onto the silica or is unstable on silica. | If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina. Also, ensure that all pure fractions have been identified and combined. Sometimes, the product may elute very slowly, requiring a more polar mobile phase at the end to "flush" the column. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision pathway for column chromatography.
References
Technical Support Center: Recrystallization of 3,5-Dichloroisothiazole-4-carbonitrile
This guide provides troubleshooting advice and standardized protocols for developing a reliable recrystallization method for 3,5-Dichloroisothiazole-4-carbonitrile (CAS No. 2120-82-3). Given the limited published data on a specific recrystallization solvent for this compound, this document focuses on empowering researchers to select an appropriate solvent system and optimize the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new compound?
A1: The crucial first step is to perform a solvent screen to identify a suitable solvent or solvent system. The ideal solvent will dissolve this compound completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for it at low temperatures (e.g., 0-4 °C). This differential solubility is the basis for obtaining a good recovery of pure crystals.
Q2: Which solvents should I start with for screening?
A2: For a halogenated heterocyclic compound like this compound, it is advisable to screen a range of solvents with varying polarities. Good starting points include non-polar solvents like hexanes and cyclohexane, intermediate polarity solvents like toluene and ethyl acetate, and more polar solvents like ethanol, methanol, and isopropanol. A related compound, 5-cyano-3,4-dichloroisothiazole, has been successfully recrystallized from cyclohexane, making alkanes a promising starting point.[1]
Q3: What if I cannot find a suitable single solvent?
A3: If no single solvent provides the desired solubility profile, a mixed-solvent system is the next logical step.[2] This typically involves finding a "soluble solvent" in which the compound is highly soluble and an "insoluble solvent" (or "anti-solvent") in which the compound is poorly soluble. The two solvents must be miscible. Common pairs include ethanol/water, acetone/hexanes, and ethyl acetate/heptane.[2]
Q4: How can I assess the purity of my recrystallized product?
A4: Purity should be assessed using standard analytical techniques. The most common methods include melting point determination (a sharp, elevated melting range indicates high purity), Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR).[3]
Troubleshooting Guide
Q5: I've cooled the solution, but no crystals have formed. What should I do?
A5: This is a common issue, often due to supersaturation or using too much solvent.[4]
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for nucleation.[5]
-
Seed Crystals: If you have a small amount of pure solid, add a tiny "seed crystal" to the solution to initiate crystallization.[1]
-
Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration and then attempt to cool it again.[4][6]
-
Cool Further: If crystals start to form at room temperature, placing the flask in an ice bath can help maximize the yield.[7]
Q6: My compound "oiled out" instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution as it becomes saturated.[6] This prevents the formation of a pure crystal lattice.
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (if using a mixed-solvent system, add more of the "soluble" solvent) to keep the compound dissolved at a lower temperature. Then, allow it to cool more slowly.[6]
-
Lower the Crystallization Temperature: Try a different solvent system with a lower boiling point.
-
Ensure Slow Cooling: Rapid cooling is a frequent cause of oiling out. Insulate the flask to ensure the temperature drops as slowly as possible.[4]
Q7: My final yield is very low. What went wrong?
A7: A low yield can result from several factors:
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Excess Solvent: Using too much solvent is the most common cause, as a significant amount of the product will remain in the mother liquor.[6][8]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure the funnel and flask are pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[8]
-
Inappropriate Solvent Choice: The compound may have significant solubility even in the cold solvent. Re-evaluate your solvent screen to find a better option.
Q8: The recrystallized product is still colored. How can I remove colored impurities?
A8: If your product should be colorless but retains a tint, a colored impurity is present.
-
Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your desired product, reducing the yield.[9]
-
Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.[2]
Experimental Protocols
Protocol 1: Solvent Screening for this compound
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different potential solvent (e.g., hexane, cyclohexane, toluene, ethyl acetate, ethanol) dropwise at room temperature, vortexing after each drop, up to about 0.5 mL. Record whether the compound is soluble or insoluble at room temperature. An ideal solvent will show low solubility.
-
Solvent Addition (Hot): If the compound is insoluble at room temperature, heat the test tube in a sand bath or heating block to the boiling point of the solvent. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large volume of well-defined crystals.
-
Selection: Based on your observations (summarized in a table like the one below), select the best solvent or solvent pair for a larger-scale recrystallization.
Protocol 2: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10]
-
Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation
Table 1: Solvent Screening Template for this compound
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Notes / Crystal Quality |
| Hexane | Insoluble | |||
| Cyclohexane | Insoluble | |||
| Toluene | ||||
| Ethyl Acetate | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | Soluble | N/A | N/A | Too soluble to be a good single solvent. |
| Water | Insoluble | Insoluble | N/A | Unsuitable as a single solvent. |
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recrystallization [sites.pitt.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. amherst.edu [amherst.edu]
Technical Support Center: Purifying 3,5-Dichloroisothiazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,5-Dichloroisothiazole-4-carbonitrile.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Recovery After Recrystallization
Low recovery of the purified product after recrystallization is a frequent challenge.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For dichloroisothiazole derivatives, non-polar solvents are often effective. Consider screening solvents like cyclohexane, hexane, or toluene. If the compound is too soluble in the cold solvent, a significant amount will be lost in the mother liquor.[1] |
| Premature Crystallization | Ensure rapid filtration of the hot solution to prevent the product from crystallizing in the filter funnel. Using a pre-heated funnel can help maintain the solution's temperature during filtration.[1] |
| Excessive Solvent Volume | Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will result in a lower yield of recovered crystals upon cooling. |
| Cooling Rate is Too Fast | Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. |
Problem 2: Persistent Impurities After a Single Purification Step
If the product purity does not improve significantly after one round of purification, a multi-step approach or an alternative technique may be necessary.
| Possible Cause | Suggested Solution |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to the desired product, it may co-crystallize. In this case, a different recrystallization solvent or an alternative purification method like column chromatography should be employed. |
| Thermally Labile Impurities | If impurities are sensitive to heat, consider using a purification method that does not involve high temperatures, such as column chromatography at room temperature. |
| Presence of Isomeric Impurities | Isomers can be particularly challenging to separate by recrystallization. Column chromatography, especially High-Performance Liquid Chromatography (HPLC), often provides better resolution for separating isomeric compounds. |
| Incomplete Removal of Starting Materials | Unreacted starting materials from the synthesis can contaminate the final product. A thorough workup procedure before purification is crucial. This may include washing the crude product with a solvent in which the starting materials are soluble but the product is not. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
The synthesis of this compound typically involves the chlorination of a precursor like 2,2-dicyano-1,1-di(alkali-metal)mercaptoethylene.[2] Potential impurities can include:
-
Under-chlorinated species: Isothiazole rings with only one chlorine atom.
-
Over-chlorinated species: Additional chlorine atoms on the isothiazole ring or side chain.
-
Isomers: Such as 3,4-Dichloroisothiazole-5-carbonitrile.
-
Unreacted starting materials and intermediates.
-
Byproducts from side reactions: The specific nature of these depends on the exact reaction conditions.
Q2: Which purification methods are most effective for this compound?
The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective and scalable method for removing impurities with different solubility profiles from the target compound.
-
Column Chromatography: This technique is highly versatile and can separate compounds with very similar polarities, such as isomers. It is often used to achieve very high purity.
The choice between these methods depends on the nature and quantity of the impurities present.
Q3: How do I select an appropriate recrystallization solvent?
A good recrystallization solvent should:
-
Not react with the compound.
-
Dissolve the compound poorly at low temperatures but well at high temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal from the purified crystals.
For dichloroisothiazole derivatives, non-polar solvents like cyclohexane have been shown to be effective for related isomers and are a good starting point.[2] Other solvents to consider are hexane, ethanol, and methanol.
Q4: What are the recommended conditions for column chromatography?
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
Q5: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of the purified this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and detect the presence of impurities.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Cyclohexane)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of cyclohexane. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold cyclohexane to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid) is a common starting point for isothiazole derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to an appropriate concentration for HPLC analysis (e.g., 10 µg/mL).
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage of any impurity peaks. Purity is typically reported as the area percentage of the main peak.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making process for troubleshooting purification issues.
References
Stability and degradation of 3,5-Dichloroisothiazole-4-carbonitrile under reaction conditions
Technical Support Center: 3,5-Dichloroisothiazole-4-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, the primary degradation pathways for this compound are likely to involve:
-
Hydrolysis of the nitrile group: The nitrile (-CN) group can hydrolyze under acidic or basic conditions to form a carboxylic acid or an amide intermediate.[1][2]
-
Isothiazole ring opening: The isothiazole ring may be susceptible to cleavage under hydrolytic or photolytic stress, leading to various smaller, more polar degradation products.[3]
-
Dechlorination: The chlorine atoms attached to the isothiazole ring could be displaced or removed under certain stress conditions.[3]
Q2: How stable is this compound to light exposure?
Q3: What is the expected thermal stability of this compound?
A3: The thermal stability of this compound should be determined experimentally. A general approach is to expose the solid compound to elevated temperatures and monitor for degradation.[3][6] Isothiazole derivatives can exhibit varying thermal stabilities, and high temperatures may induce decomposition.
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: Strong nucleophiles, strong acids, and strong bases are likely to react with and degrade this compound. For instance, strong bases can catalyze the hydrolysis of the nitrile group.[2] Compatibility studies are recommended before using this compound in complex reaction mixtures.
Troubleshooting Guide
Q5: I am observing unexpected peaks in my HPLC analysis after a reaction. What could be the cause?
A5: Unexpected peaks could be degradation products. Consider the following:
-
Hydrolysis: If your reaction was performed in aqueous acidic or basic conditions, the nitrile group may have hydrolyzed to the corresponding carboxylic acid or amide.[7][8]
-
Solvent Interaction: The solvent used could be reacting with the compound.
-
Instability to Air or Light: The compound might be degrading due to exposure to air (oxidation) or light (photodegradation).[3]
To identify the source, you can run control experiments where the compound is exposed to individual components of your reaction mixture.
Q6: My reaction yield is consistently low. Could the stability of this compound be a factor?
A6: Yes, low yield could be due to the degradation of the starting material under the reaction conditions. It is recommended to:
-
Monitor the reaction over time: Use techniques like TLC or HPLC to track the consumption of the starting material and the formation of any byproducts.
-
Perform forced degradation studies: These studies can help you understand the compound's stability under conditions similar to your reaction (e.g., pH, temperature).[3]
Q7: How can I minimize the degradation of this compound during storage?
A7: To minimize degradation during storage, it is recommended to store the compound in a cool, dry, and dark place.[9] Storing it under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.
Data Presentation
Table 1: Summary of Potential Degradation of this compound under Stress Conditions
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Hydrolysis of the nitrile group | 3,5-Dichloroisothiazole-4-carboxylic acid, Ammonium salts[7][8] |
| Basic Hydrolysis | Hydrolysis of the nitrile group | Salt of 3,5-Dichloroisothiazole-4-carboxylic acid, Ammonia[7][8] |
| Oxidation | Oxidation of the sulfur atom, Ring opening | Sulfoxides, Sulfones, Ring-opened products[3] |
| Photolysis | Isothiazole ring opening, Dechlorination | Various smaller, polar degradation products[3][4] |
| Thermal Stress | Decomposition | To be determined experimentally |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Solutions:
-
Acidic Hydrolysis: Prepare a solution of this compound in 0.1 M HCl.
-
Basic Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH.
-
Neutral Hydrolysis: Prepare a solution of this compound in purified water.
-
-
Stress Conditions:
-
Reflux the solutions at 60°C for a predetermined period (e.g., 24 hours).[3]
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
Protocol 2: Photostability Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Exposure:
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[3]
-
Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.[3]
-
-
Sample Analysis: Analyze the samples at appropriate time intervals using a suitable analytical method.
Protocol 3: Thermal Stability Study (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in a thermostatically controlled oven.
-
Stress Conditions: Maintain the oven at a temperature significantly higher than recommended storage conditions (e.g., 60-80°C).[3]
-
Analysis: Monitor for any physical changes (e.g., color change, melting) and chemical changes over a defined period by taking samples and analyzing them using a suitable technique.
Visualizations
Caption: Potential hydrolysis pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. youtube.com [youtube.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 18480-52-9|3,4-Dichloroisothiazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3,5-Dichloroisothiazole-4-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction efficiency for the synthesis of 3,5-Dichloroisothiazole-4-carbonitrile.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges encountered during the synthesis of halogenated isothiazoles. This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Cyclization/Chlorination | Ensure precise temperature control during the chlorination step. The reaction can be highly exothermic. Gradual addition of the chlorinating agent at a low temperature (e.g., 0-10 °C) is crucial. Monitor reaction progress using TLC or GC-MS to ensure the consumption of starting materials. |
| Purity of Starting Materials | Use high-purity precursors, such as dicyano-dithiolate salt or a related starting material. Impurities can lead to significant side reactions. Consider recrystallizing or purifying starting materials if their purity is questionable. |
| Moisture Contamination | The reaction is sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Chlorinating Agent | The choice and quality of the chlorinating agent (e.g., sulfuryl chloride, chlorine gas) are critical. Use a fresh, high-quality reagent. The stoichiometry of the chlorinating agent should be carefully optimized; excess or insufficient amounts can lead to byproducts or incomplete reaction. |
| Suboptimal Reaction Time/Temperature | Based on literature for similar compounds, reaction times can vary. Monitor the reaction to determine the optimal duration. For the chlorination step, maintaining a low temperature is key, while the initial formation of the isothiazole ring may require heating.[1][2][3] |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Lack of Reaction Specificity | Over-chlorination or reaction at other sites on the isothiazole ring can occur. This is often due to poor temperature control or an excess of the chlorinating agent. Precise control over stoichiometry and temperature is essential. |
| Decomposition of Product | The product may be unstable under the reaction or workup conditions. Avoid excessive heating and prolonged reaction times once the product has formed. A prompt and efficient workup is recommended. |
| Side Reactions of Precursors | Impurities in the starting materials can lead to a variety of side products. Ensure the purity of your precursors. |
| Solvent Effects | The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF are commonly used.[1][2] Consider screening other anhydrous aprotic solvents if byproduct formation is significant. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Impurities | Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging. Optimize the mobile phase for column chromatography; a gradient elution may be necessary. |
| Product Instability on Silica Gel | Some chlorinated heterocycles can be unstable on silica gel. Consider using a different stationary phase, such as alumina, or alternative purification methods like recrystallization or sublimation. |
| Incomplete Removal of Reagents/Solvents | Ensure a thorough aqueous workup to remove any inorganic salts or water-soluble reagents. High-boiling point solvents like DMF should be thoroughly removed under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the this compound precursor?
A1: A common method involves the reaction of a dicyano-dithiolate salt with a chlorinating agent.[1] Another patented approach for a similar isomer involves reacting an iron cyanide complex with carbon disulfide and chlorine gas.[4]
Q2: What are the critical parameters to control during the synthesis?
A2: The most critical parameters are temperature, the stoichiometry of the chlorinating agent, and the exclusion of moisture. The reaction should be conducted under an inert atmosphere using anhydrous solvents.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the product and any byproducts, as well as to determine the consumption of starting materials.
Q4: What is a reasonable expected yield for this synthesis?
A4: Yields for the synthesis of related dichloroisothiazoles can vary significantly depending on the specific route and optimization. Yields in the range of 30-60% have been reported for similar multi-step syntheses of related compounds.[4][5] Optimization of the reaction conditions is key to maximizing the yield.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Chlorinating agents like sulfuryl chloride and chlorine gas are highly corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction may be exothermic, so proper temperature control is essential to prevent runaway reactions. The isothiazole products themselves may also be biologically active and should be handled with care.
Data Presentation
Table 1: Summary of Reaction Conditions for a Proposed Synthesis of a Dichloroisothiazole Carbonitrile
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Precursor Formation | Sodium Cyanide, Carbon Disulfide | DMF | 30-60 | 2-3 | - | [3] |
| Chlorination/Cyclization | Alkali-metal cyanodithioformate | Chlorine Gas, DMF | 20-50 | 2-4 | ~33 (after purification) | [2] |
| Alternative Synthesis | Sodium Ferrocyanide, Carbon Disulfide | CuI, DMF, Chlorine Gas | 20-140 | 15-70 | 50-60 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This is a generalized protocol based on the synthesis of similar compounds and should be optimized for your specific laboratory conditions.
-
Preparation of the Reaction Vessel : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add the dicyano-dithiolate salt precursor.
-
Dissolution : Add anhydrous N,N-dimethylformamide (DMF) to dissolve the precursor.
-
Cooling : Cool the solution to 0 °C in an ice-salt bath.
-
Addition of Chlorinating Agent : Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 2.0-2.5 equivalents) in anhydrous DMF via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, then let it warm to room temperature and stir for 4-6 hours.
-
Monitoring : Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate mobile phase).
-
Workup : Once the reaction is complete, carefully pour the reaction mixture into ice-water and stir for 30 minutes.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentration : Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting pathway for improving reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 3. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
- 4. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Structural Analysis of 3,5-Dichloroisothiazole-4-carbonitrile: A Comparative Guide
This guide provides a comparative analysis of the structural confirmation of 3,5-Dichloroisothiazole-4-carbonitrile and its isomer, 3,4-Dichloroisothiazole-5-carbonitrile, alongside a related derivative, 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of analytical data and detailed experimental protocols to aid in the characterization of these isothiazole compounds.
Spectroscopic Data Comparison
The structural elucidation of isothiazole derivatives relies on a combination of spectroscopic techniques. The following tables summarize key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the target compound and its alternatives.
Table 1: ¹³C NMR Spectroscopic Data
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | CN (ppm) | Other Signals (ppm) |
| This compound | -- | -- | -- | -- | Data not publicly available |
| 3,4-Dichloroisothiazole-5-carbonitrile | -- | -- | -- | -- | Data available from commercial suppliers |
| 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile | 155.0 | 125.0 | 140.0 | 110.5 | 139.0, 130.0, 129.0, 128.0 (aromatic), 21.0 (CH₃) |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | C≡N Stretch (cm⁻¹) | C=C/C=N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | ~2230-2210 | ~1600-1450 | ~800-600 |
| 3,4-Dichloroisothiazole-5-carbonitrile | ~2230-2210 | ~1600-1450 | ~800-600 |
| 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile | 2228 | ~1580-1470 | ~790-650 |
Note: The IR data for this compound and its 3,4-isomer are predicted based on characteristic functional group absorptions.
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 178/180/182 | M-Cl, M-CN, M-Cl-CN |
| 3,4-Dichloroisothiazole-5-carbonitrile | 178/180/182 | M-Cl, M-CN, M-Cl-CN |
| 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile | 234/236 | 199 (M-Cl), 208 (M-CN) |
Note: The isotopic pattern for compounds containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) is a key diagnostic feature in their mass spectra.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further research.
Synthesis of this compound
A common route to this compound involves the chlorination of a dicyano-dimercaptoethylene salt.
Procedure:
-
Preparation of the starting material: 2,2-dicyano-1,1-di(alkali-metal)mercaptoethylene is prepared by reacting malononitrile with carbon disulfide in the presence of an alkali metal hydroxide.
-
Chlorination: The resulting salt is suspended in a suitable solvent (e.g., dichloromethane) and chlorinated by bubbling chlorine gas through the mixture at a controlled temperature.
-
Work-up: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Synthesis of 3,4-Dichloroisothiazole-5-carbonitrile
The synthesis of 3,4-Dichloroisothiazole-5-carbonitrile can be achieved through the reaction of an alkali-metal cyanodithioformate with chlorine.[1]
Procedure:
-
Formation of Alkali-metal cyanodithioformate: Carbon disulfide is added to sodium cyanide in a solvent such as dimethylformamide.[1]
-
Chlorination: Chlorine gas is then passed over the reaction mixture at a controlled temperature (e.g., 35-40°C).[1]
-
Isolation: After the reaction, the mixture is filtered and the product is isolated from the filtrate.[1]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak and significant fragment ions are reported as mass-to-charge ratios (m/z).
-
X-ray Crystallography: Single crystal X-ray diffraction analysis provides definitive proof of structure. A suitable crystal is mounted on a diffractometer, and the diffraction data is collected and analyzed to determine the precise three-dimensional arrangement of atoms in the molecule.
Workflow and Pathway Diagrams
Visualizing the analytical workflow and potential reaction pathways is essential for understanding the structural confirmation process.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationship for the comparative analysis of isothiazole derivatives.
References
A Comparative Analysis of the Fungicidal Activity of Dichloroisothiazoles and Other Isothiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fungicidal activity of isothiazole-based compounds, with a particular focus on the derivatives of dichloroisothiazole. While specific public data on the fungicidal activity of 3,5-Dichloroisothiazole-4-carbonitrile is limited, this document leverages available research on structurally related and commercially significant isothiazoles to offer valuable insights for researchers in the field of fungicide development. The following sections detail the fungicidal efficacy of various isothiazole derivatives against a range of plant pathogens, outline the experimental protocols used to determine this activity, and illustrate a typical experimental workflow.
Quantitative Comparison of Fungicidal Activity
The fungicidal efficacy of several isothiazole derivatives has been evaluated against various plant pathogens. The half-maximal effective concentration (EC50) is a standard measure of a fungicide's potency, with lower values indicating higher activity. The table below summarizes the EC50 values for novel isothiazole-thiazole derivatives and other related compounds compared to commercial fungicides.
| Compound | Fungal Species | EC50 (mg/L) | Reference Compound(s) | EC50 (mg/L) of Reference |
| Isothiazole-Thiazole Derivatives | ||||
| Compound 6u | Pseudoperonospora cubensis | 0.046 | - | - |
| Phytophthora infestans | 0.20 | - | - | |
| Compound 6b | Sclerotinia sclerotiorum | 0.22 | Oxathiapiprolin, Azoxystrobin | 5.98, 4.04 |
| Compound 6c | Sclerotinia sclerotiorum | 0.53 | Oxathiapiprolin, Azoxystrobin | 5.98, 4.04 |
| Compound 6o | Alternaria solani | 8.92 | Oxathiapiprolin, Azoxystrobin | 296.60, 185.42 |
| Compound 6s | Alternaria solani | 7.84 | Oxathiapiprolin, Azoxystrobin | 296.60, 185.42 |
| 3,4-Dichloroisothiazole Strobilurins | ||||
| Compound 7a | Gibberella zeae | < 1 | Trifloxystrobin, Azoxystrobin | Better efficacy |
| Phytophthora infestans | < 1 | Trifloxystrobin, Azoxystrobin | Better efficacy | |
| Pellicularia sasakii | < 1 | Trifloxystrobin, Azoxystrobin | Better efficacy | |
| Rhizoctonia cerealis | < 1 | Trifloxystrobin, Azoxystrobin | Better efficacy | |
| Sclerotinia sclerotiorum | < 1 | Trifloxystrobin, Azoxystrobin | Better efficacy | |
| Botrytis cinerea | - | Trifloxystrobin, Azoxystrobin | Comparable activity | |
| Cercospora arachidicola | - | Trifloxystrobin, Azoxystrobin | Comparable activity | |
| Physalospora piricola | - | Trifloxystrobin, Azoxystrobin | Comparable activity | |
| 3,4-Dichloroisothiazolocoumarins | ||||
| Compound 7d | Botrytis cinerea | 7.65 | Trifloxystrobin | 21.96 |
| Compound 7c | Sclerotinia sclerotiorum | 4.08 | Coumoxystrobin | 1.00 |
Mechanism of Action of Isothiazole Fungicides
Isothiazolinone biocides, a class to which dichloroisothiazoles belong, exhibit a multi-step mechanism of action against fungi and other microbes.[1] This process begins with the rapid inhibition of microbial growth and metabolism, which occurs within minutes of contact.[1] This initial phase is followed by irreversible cell damage that ultimately leads to a loss of viability over a period of hours.[1]
The primary mode of action involves the disruption of metabolic pathways by targeting dehydrogenase enzymes.[1] Key physiological functions such as respiration (oxygen consumption) and energy generation in the form of ATP synthesis are rapidly inhibited.[1] The destruction of protein thiols and the generation of free radicals contribute to the cellular damage, leading to cell death.[1]
Furthermore, some 3,4-dichloroisothiazole derivatives have been shown to induce systemic acquired resistance (SAR) in plants.[2][3] This enhances the plant's own defense mechanisms against subsequent pathogen attacks.[2][3] For instance, certain isothiazole-thiazole derivatives have been observed to significantly up-regulate the expression of the systemic acquired resistance gene pr1.[2][3] This dual-action, combining direct fungicidal activity with the stimulation of the plant's immune system, makes these compounds particularly effective.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of fungicidal activity.
In Vitro Fungicidal Activity Assay
This protocol is used to determine the direct inhibitory effect of a compound on fungal growth.
-
Preparation of Fungal Cultures: The target fungal pathogens are cultured on potato dextrose agar (PDA) plates at 25°C in the dark for a specified period to allow for sufficient mycelial growth.
-
Preparation of Test Compound Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. These are then serially diluted to obtain a range of test concentrations.
-
Mycelial Growth Inhibition Assay:
-
A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony.
-
The disc is placed in the center of a fresh PDA plate containing the test compound at a specific concentration.
-
Control plates are prepared with the solvent (DMSO) only.
-
The plates are incubated at 25°C.
-
-
Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions after a set incubation period (e.g., 48-72 hours), or when the mycelium in the control group has grown to nearly fill the plate.
-
The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
The EC50 value is determined by probit analysis of the inhibition percentages at different concentrations.
-
In Vivo Fungicidal Activity Assay (Leaf Disc Method)
This protocol assesses the protective efficacy of a compound on plant tissue.
-
Plant Cultivation: Healthy host plants (e.g., cucumber for Pseudoperonospora cubensis) are grown in a greenhouse to a suitable stage (e.g., two-leaf stage).
-
Preparation of Test Compound Solutions: The test compounds are formulated as an aqueous solution or suspension, often with a surfactant to ensure even application.
-
Application of Test Compounds: The prepared solutions are sprayed evenly onto the surfaces of the plant leaves. Control plants are treated with a blank formulation (without the test compound).
-
Inoculation with Fungal Pathogen:
-
After the treated leaves have dried, they are inoculated with a spore suspension of the target pathogen (e.g., a conidial suspension of P. cubensis).
-
The inoculated plants are then maintained in a high-humidity environment at an optimal temperature for disease development (e.g., 20-25°C).
-
-
Disease Assessment:
-
After a specified incubation period (e.g., 7 days), the disease severity on the leaves is assessed. This is typically done by visually estimating the percentage of the leaf area covered by lesions.
-
The protective effect of the compound is calculated using the formula: Protective Effect (%) = [(CK - PT) / CK] * 100 where CK is the average disease index in the control group and PT is the average disease index in the treated group.
-
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for an in vitro fungicidal activity screening assay.
Caption: Workflow for In Vitro Fungicidal Activity Screening.
References
- 1. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vitro Bioactivity of 3,5-Dichloroisothiazole-4-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro bioactivity of 3,5-Dichloroisothiazole-4-carbonitrile and its structural analogs. Due to the limited direct experimental data on this compound, this report leverages data from the closely related and well-studied 3,4-dichloroisothiazole derivatives to provide a comprehensive overview of its expected bioactivity. The information is intended to guide research and development efforts in the fields of antimicrobial and antifungal agent discovery.
Introduction to Dichloroisothiazoles
Isothiazole and its derivatives are a class of heterocyclic compounds recognized for their broad-spectrum antimicrobial and antifungal properties.[1] The chlorine substitutions on the isothiazole ring are known to enhance their biocidal activity.[2] These compounds are utilized in various industrial and agricultural applications as preservatives and pesticides.[2][3] The nitrile group present in this compound may further influence its biological activity.
Comparative Bioactivity Data
Table 1: In Vitro Fungicidal Activity of 3,4-Dichloroisothiazole Derivatives
| Compound Reference | Fungal Species | EC50 (µg/mL) |
| Compound 1a | Alternaria solani | 1.92 - 9.37 |
| Botrytis cinereal | 1.92 - 9.37 | |
| Cercospora arachidicola | 1.92 - 9.37 | |
| Physalospora piricola | 1.92 - 9.37 | |
| Sclerotinia sclerotiorum | 1.92 - 9.37 | |
| Compound 2ai | Alternaria solani | 2.90 - 5.56 |
| Botrytis cinereal | 2.90 - 5.56 | |
| Cercospora arachidicola | 2.90 - 5.56 | |
| Physalospora piricola | 2.90 - 5.56 | |
| Sclerotinia sclerotiorum | 2.90 - 5.56 | |
| Strobilurin Derivative 7a | Gibberella zeae | Better than Trifloxystrobin & Azoxystrobin |
| Phytophthora infestans | Better than Trifloxystrobin & Azoxystrobin | |
| Pellicularia sasakii | Better than Trifloxystrobin & Azoxystrobin | |
| Rhizoctonia cerealis | Better than Trifloxystrobin & Azoxystrobin | |
| Sclerotinia sclerotiorum | Better than Trifloxystrobin & Azoxystrobin |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response. Data for compounds 1a and 2ai are from a study on ester derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin.[4] Data for Strobilurin Derivative 7a is from a study on 3,4-dichloroisothiazole-based strobilurins.[5]
Mechanism of Action
The primary antimicrobial mechanism of isothiazolinones, the class of compounds to which dichloroisothiazoles belong, involves the inhibition of essential enzymes within microbial cells. The electron-deficient sulfur atom in the isothiazole ring is highly reactive towards thiol groups (-SH) present in the active sites of enzymes, such as dehydrogenases.[3][6] This interaction leads to the formation of disulfide bonds, causing irreversible enzyme inactivation.[3] Disruption of these key metabolic pathways, including cellular respiration and energy production, ultimately leads to cell death.[6]
Some isothiazole derivatives, particularly 3,4-dichloroisothiazoles, have also been shown to induce systemic acquired resistance (SAR) in plants. This involves the activation of the salicylic acid (SA) signaling pathway, which enhances the plant's own defense mechanisms against a broad range of pathogens.[5]
dot
Caption: General mechanism of action of isothiazolinone compounds.
Experimental Protocols
The following are detailed methodologies for key in vitro bioactivity assays that can be used to validate the efficacy of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
Materials:
-
Test compound (this compound)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (a known effective antimicrobial agent)
-
Negative control (medium with microbial inoculum and solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Prepare the microbial inoculum and dilute it to the final concentration (typically 5 x 10^5 CFU/mL for bacteria).
-
Add the diluted inoculum to each well containing the test compound dilutions.
-
Include positive and negative controls on each plate.
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration at which no growth is observed.[7][8]
Determination of Half-Maximal Effective Concentration (EC50) for Antifungal Activity
The EC50 is the concentration of a fungicide that inhibits 50% of the mycelial growth or spore germination.
Materials:
-
Test compound
-
Fungal isolate
-
Agar medium (e.g., Potato Dextrose Agar)
-
Petri dishes
-
Solvent (e.g., DMSO)
-
Sterile water
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in the solvent.
-
Prepare a series of agar plates containing different concentrations of the test compound.
-
Place a mycelial plug of a specific diameter from an actively growing fungal culture onto the center of each agar plate.
-
Include a control plate with the solvent but no test compound.
-
Incubate the plates at the optimal temperature for the specific fungus.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of growth inhibition for each concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use a suitable regression analysis to determine the EC50 value.
dot
Caption: General workflow for in vitro bioactivity testing.
Conclusion
While direct in vitro bioactivity data for this compound remains to be published, the available information on its structural analogs, particularly 3,4-dichloroisothiazole derivatives, strongly suggests its potential as a potent antifungal and antimicrobial agent. The established mechanism of action for isothiazolinones, targeting essential microbial enzymes, provides a solid basis for its expected biological activity. The experimental protocols detailed in this guide offer a framework for the systematic validation and quantification of the bioactivity of this compound, enabling a direct comparison with existing commercial alternatives. Further research is warranted to fully elucidate the specific activity spectrum and potential applications of this compound.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 3. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. idexx.com [idexx.com]
A Spectroscopic Comparative Analysis of 3,5-Dichloroisothiazole-4-carbonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3,5-Dichloroisothiazole-4-carbonitrile with its derivatives, offering insights into their structural and electronic properties. The isothiazole scaffold is a key pharmacophore in medicinal chemistry, and understanding the spectroscopic characteristics of its derivatives is crucial for the development of novel therapeutic agents. This document presents a summary of key spectroscopic data, detailed experimental protocols for characterization, and a visualization of a relevant biological signaling pathway.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. Please note that experimental data for the parent compound is limited, and thus, predicted values are provided for comparison and are clearly marked as such.
Table 1: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Data
| Compound | 13C NMR (δ, ppm) | 1H NMR (δ, ppm) | IR (cm-1) |
| This compound | C3: ~150 (Predicted)C4: ~110 (Predicted)C5: ~145 (Predicted)CN: ~115 (Predicted) | No protons on the isothiazole ring. | C≡N: ~2230 (Predicted)Isothiazole ring vibrations: 1500-1300 (Predicted) |
| 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | CN: 110.5[1] | - | C≡N: 2228[1] |
| 3-Substituted-4,5-dichloroisothiazoles | C4 & C5: 101.8–115.5, 118.1–123.3C3: 146.2–149.1 | Protons on substituent: 4.91–5.50 | - |
| 3-Amino-5-chloro-isothiazole-4-carbonitrile | - | - | NH2 stretch: ~3400-3200 (Expected)C≡N: ~2220 (Expected) |
| 3-Methoxy-5-chloro-isothiazole-4-carbonitrile | - | OCH3: ~3.8-4.2 (Expected) | C-O stretch: ~1250, 1050 (Expected)C≡N: ~2225 (Expected) |
Table 2: Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | Mass Spectrum (m/z) | UV-Vis (λmax, nm) |
| This compound | [M]+•: 178/180/182 (Predicted based on Cl isotopes) | Not available |
| 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile | [M]+•: 234 (100%), [M+2]+•: 236 (22%)[1] | 309 (in CH2Cl2)[1] |
| 3-Chloro-5-phenylisothiazole-4-carbonitrile | [M]+•: 220/222 | Not available |
| 3-Amino-5-chloro-isothiazole-4-carbonitrile | [M]+•: 159/161 (Predicted) | Not available |
| 3-Methoxy-5-chloro-isothiazole-4-carbonitrile | [M]+•: 174/176 (Predicted) | Not available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
1H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
13C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, typically at a frequency of 75 MHz or higher.
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
A larger number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of 13C.
-
Process the data similarly to the 1H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected in the range of 4000-400 cm-1.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds and often provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules and typically yields the protonated molecule [M+H]+ or other adducts.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule. The isotopic pattern for chlorine (35Cl:37Cl ≈ 3:1) is a key diagnostic feature for chlorinated compounds.
Mandatory Visualization
Signaling Pathway
Isothiazole derivatives have been investigated as inhibitors of various protein kinases, including those in the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. The following diagram illustrates a simplified representation of this pathway, highlighting key components that can be targeted by small molecule inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by isothiazole derivatives.
Experimental Workflow
The following diagram outlines a general workflow for the spectroscopic characterization of a novel isothiazole derivative.
Caption: General workflow for the spectroscopic characterization of novel compounds.
References
3,5-Dichloroisothiazole-4-carbonitrile vs. 3,4-Dichloroisothiazole-5-carbonitrile in fungicidal assays
A comprehensive analysis of 3,5-Dichloroisothiazole-4-carbonitrile and 3,4-Dichloroisothiazole-5-carbonitrile reveals a significant disparity in available research and documented fungicidal efficacy. While derivatives of 3,4-Dichloroisothiazole have been extensively studied and demonstrate broad-spectrum antifungal activity, a notable lack of publicly accessible data exists for the fungicidal properties of this compound. This guide synthesizes the available information, presenting a clear comparison for researchers and professionals in the field of drug development and crop protection.
The isothiazole scaffold is a cornerstone in the development of potent bioactive molecules, with various derivatives exhibiting significant antimicrobial properties. Within this class, chlorinated isomers are of particular interest due to their enhanced biological activity. This guide focuses on a comparative analysis of two such isomers: this compound and 3,4-Dichloroisothiazole-5-carbonitrile, evaluating their performance in fungicidal assays based on available scientific literature.
Comparative Fungicidal Activity: A Data-Driven Overview
A thorough review of published research indicates that derivatives of 3,4-Dichloroisothiazole-5-carboxylic acid , the precursor to 3,4-Dichloroisothiazole-5-carbonitrile, have been the subject of numerous studies investigating their fungicidal effects against a wide array of plant pathogens. In stark contrast, there is a significant absence of accessible studies detailing the fungicidal activity of This compound .
The available data for derivatives of the 3,4-dichloro isomer showcases its potential as a versatile fungicide. For instance, various amide and strobilurin derivatives of 3,4-Dichloroisothiazole-5-carboxylic acid have demonstrated significant in vitro and in vivo efficacy against economically important fungal pathogens.
Below is a summary of the fungicidal activity of selected 3,4-Dichloroisothiazole derivatives against various plant pathogens. It is important to note that this data pertains to derivatives and not the specific 3,4-Dichloroisothiazole-5-carbonitrile, as direct data for this exact compound is limited in the reviewed literature.
| Compound Type | Fungal Pathogen | Assay Type | Efficacy (EC50 or % Inhibition) | Reference |
| 3,4-Dichloroisothiazole-based strobilurins | Multiple plant pathogens | In vitro & In vivo | Good to excellent activity | [1] |
| 3,4-Dichloroisothiazole-5-carboxylic amides | Nine fungal species | In vitro | >50% inhibition at 50 µg/mL (for compound IIIe) | [2] |
| 3,4-Dichloroisothiazole-based strobilurins | Sphaerotheca fuliginea, Pseudoperonospora cubensis | Field experiments | Better efficacy than commercial standards (azoxystrobin, trifloxystrobin) for some derivatives | |
| Ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin | Alternaria solani, Botrytis cinerea, Cercospora arachidicola, Physalospora piricola, Sclerotinia sclerotiorum | In vitro | EC50 values ranging from 2.90 to 5.56 μg/mL for compound 2ai | [3] |
| Isothiazole–thiazole derivatives | Pseudoperonospora cubensis, Phytophthora infestans | In vivo | EC50 values of 0.046 mg L−1 and 0.20 mg L−1 for compound 6u | [4] |
Note: The table above presents a selection of findings and is not exhaustive. The specific derivatives and experimental conditions should be consulted in the original publications for a complete understanding.
Experimental Protocols: A Guide to Fungicidal Assays
The evaluation of fungicidal activity typically involves a combination of in vitro and in vivo assays. The following protocols are synthesized from methodologies reported in studies of 3,4-Dichloroisothiazole derivatives and represent standard practices in the field.
In Vitro Mycelial Growth Inhibition Assay
This assay is a fundamental method to determine the direct inhibitory effect of a compound on fungal growth.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten (around 50-60°C), the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to achieve the desired final concentrations. The final solvent concentration should be kept constant across all treatments, including a solvent-only control, to eliminate any potential inhibitory effects of the solvent itself.
-
Plating: The fungicide-amended PDA is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a young fungal culture and placed in the center of the agar plate.
-
Incubation: The plates are incubated at a temperature optimal for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of compound concentrations is tested, and the resulting inhibition percentages are plotted against the logarithm of the concentration. A dose-response curve is then fitted to the data to calculate the EC50 value.[5][6]
In Vivo Protective Assay (Detached Leaf Method)
This assay evaluates the ability of a compound to protect a host plant from fungal infection.
-
Plant Material: Healthy, young leaves are detached from the host plant.
-
Treatment: The detached leaves are sprayed with a solution or suspension of the test compound at various concentrations. A surfactant is often included to ensure even coverage. Control leaves are treated with a solution containing the solvent and surfactant only.
-
Inoculation: After the treatment has dried, the leaves are inoculated with a suspension of fungal spores or a mycelial plug.
-
Incubation: The inoculated leaves are placed in a humid chamber to maintain high humidity and incubated under controlled light and temperature conditions.
-
Disease Assessment: After a specific incubation period (e.g., 3-7 days), the disease severity is assessed by measuring the lesion size or the percentage of the leaf area covered by lesions.
-
Calculation of Protective Effect: The protective effect is calculated as: Protective Effect (%) = [(Severity_control - Severity_treatment) / Severity_control] x 100
Visualizing the Comparison and Workflow
To better illustrate the current state of research and the experimental process, the following diagrams are provided.
Caption: A logical diagram illustrating the disparity in available fungicidal research data.
Caption: A workflow diagram outlining the key steps in fungicidal activity testing.
Conclusion and Future Directions
The current body of scientific literature strongly indicates that derivatives of 3,4-Dichloroisothiazole-5-carbonitrile represent a promising class of fungicides with demonstrated efficacy against a range of plant pathogens. The extensive research on this isomer provides a solid foundation for further development and optimization.
Conversely, the significant lack of data for This compound presents a clear knowledge gap. While this does not preclude its potential as a fungicide, it highlights the need for foundational research to evaluate its biological activity. Future studies should focus on the synthesis and systematic screening of this compound and its derivatives against a panel of relevant fungal pathogens to ascertain its potential and enable a direct and meaningful comparison with its more extensively studied 3,4-dichloro isomer. For researchers in the field, the 3,4-Dichloroisothiazole scaffold offers a more established starting point for fungicide development based on the wealth of existing data.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]
- 3. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloroisothiazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
3,5-Dichloroisothiazole-4-carbonitrile belongs to the isothiazole class of heterocyclic compounds, many of which exhibit potent biological activities. While specific analytical methods for this particular molecule are not extensively documented, methodologies developed for other chlorinated and non-chlorinated isothiazolinones serve as a strong foundation for its analysis. This guide focuses on comparing the most prevalent and effective techniques, highlighting their principles, performance metrics, and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The primary methods for the analysis of isothiazole derivatives are chromatographic techniques, offering high selectivity and sensitivity. The choice between methods often depends on the required sensitivity, sample matrix complexity, and available instrumentation.
Data Presentation
The following table summarizes the performance of various chromatographic methods for the quantification of several isothiazolinone biocides, which are structurally related to this compound. This data provides a benchmark for expected performance.
| Analytical Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| UPLC-MS/MS | MIT, CMI, BIT, MBIT, BBIT, OIT, DCOIT | Consumer Products | 0.14 - 0.54 µg/L | - | - | [1] |
| UPLC-MS/MS | MI, CMI, BIT, OIT | Paper for Food Packaging | 0.001 - 0.010 mg/kg | - | 87.2 - 114.8 | [2] |
| HPLC-MS/MS | Zinc-thiazole (as AMT) | Foods of Plant Origin | - | 0.02 mg/kg | 75 - 90 | [3] |
| HPLC | MI, CMI, BIT | Water-borne Adhesives | 0.43 - 1.14 mg/kg | 1.44 - 3.81 mg/kg | 92 - 103 | [4] |
| Online-SPE-LC/MS/MS | M-12 (Metabolite of MI and CMI) | Human Urine | - | 0.2 ng/mL | 86.3 - 101.8 | [5] |
Abbreviations: MI/MIT: 2-methyl-3-isothiazolinone; CMI: 5-chloro-2-methyl-3-isothiazolinone; BIT: 1,2-benzisothiazolinone; MBIT: 2-methyl-1,2-benzisothiazolin-3-one; BBIT: 2-butyl-1,2-benzisothiazolin-3-one; OIT: 2-octyl-3-isothiazolinone; DCOIT: 4,5-dichloro-2-n-octyl-isothiazolinone; AMT: 2-amino-5-mercapto-1,3,4-thiadiazole; M-12: (acetylamino){[3-(methylamino)-1-(methylthio)-3-oxopropyl]thio}acetic acid.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related isothiazole compounds and can be adapted for the quantification of this compound with appropriate validation.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
a. Sample Preparation (Ultrasonic Extraction for Solid Samples)
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more widely available and cost-effective technique, suitable for higher concentration levels and simpler sample matrices.
a. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
-
To 10 mL of the aqueous sample, add 10 mL of dichloromethane.
-
Shake vigorously for 2 minutes in a separatory funnel.
-
Allow the layers to separate and collect the organic (lower) layer.
-
Repeat the extraction with another 10 mL of dichloromethane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: The optimal wavelength for this compound would need to be determined by acquiring a UV spectrum of a standard solution. A starting point could be around 270-280 nm based on the isothiazole ring structure.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of this compound in a given sample matrix.
Caption: General workflow for the analysis of isothiazole compounds.
Conclusion
While a specific, validated analytical method for this compound is not prominently available, the well-established methods for other isothiazole derivatives, particularly chlorinated analogues, provide a robust starting point for method development and validation. UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace analysis in complex matrices. HPLC-UV remains a viable and accessible alternative for less demanding applications. The provided protocols and workflow diagrams serve as a practical guide for researchers to establish reliable quantitative analysis for this and other related isothiazole compounds. It is imperative that any adapted method undergoes rigorous validation to ensure accuracy, precision, and reliability for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of a mercapturate metabolite of the biocides methylisothiazolinone and chloromethylisothiazolinone (“M-12”) in human urine using online-SPE-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Interpreting the Spectral Data of 3,5-Dichloroisothiazole-4-carbonitrile: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3,5-Dichloroisothiazole-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. By presenting predicted spectral data alongside detailed experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Predicted Spectral Data
The anticipated ¹H NMR, ¹³C NMR, and mass spectra of this compound are summarized below. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
| Parameter | Expected Value | Interpretation |
| ¹H NMR | No signals expected | The molecule lacks hydrogen atoms, therefore no peaks are anticipated in the proton NMR spectrum. Any observed signals would likely be due to impurities or the NMR solvent. |
| ¹³C NMR | 4 signals | Four distinct signals are expected, corresponding to the four carbon atoms in the molecule. The chemical shifts are influenced by the surrounding atoms and functional groups. |
| δ 150-160 ppm | Quaternary carbon at position 3, bonded to nitrogen and chlorine. Deshielded due to the electronegativity of both atoms. | |
| δ 110-120 ppm | Quaternary carbon at position 4, bonded to two carbons and the nitrile group. | |
| δ 140-150 ppm | Quaternary carbon at position 5, bonded to sulfur and chlorine. Deshielded by the electronegative chlorine and sulfur atoms. | |
| δ 115-125 ppm | Nitrile carbon (-C≡N). Typically observed in this region. | |
| Mass Spec. | M/z 178, 180, 182 | Molecular ion peak (M⁺) cluster. The characteristic 9:6:1 intensity ratio is due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). |
| M/z 143, 145 | Loss of a chlorine atom (-Cl). The isotopic pattern reflects the presence of the remaining chlorine atom. | |
| M/z 117 | Loss of the nitrile group (-CN). | |
| M/z 82 | Possible fragmentation leading to the formation of a dichlorinated fragment. |
Experimental Protocols
Detailed methodologies for acquiring the NMR and mass spectra are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, as quaternary carbons can have long relaxation times.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is recommended for observing fragmentation patterns.
-
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Scan Rate: 1 scan/second.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns of chlorine-containing fragments to confirm their elemental composition.
Visualization of Mass Spectrometry Fragmentation
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Caption: Proposed mass spectrometry fragmentation of this compound.
A Comparative Analysis of the Reactivity of Dichloroisothiazole Isomers for Researchers and Drug Development Professionals
An objective guide to the chemical behavior of 3,4-, 3,5-, and 4,5-dichloroisothiazole isomers, supported by experimental evidence, to inform synthetic strategy and drug design.
The dichloroisothiazole scaffold is a cornerstone in the development of novel therapeutic agents and agrochemicals, with derivatives exhibiting a wide range of biological activities.[1] Understanding the comparative reactivity of the three primary dichloroisothiazole isomers—3,4-dichloroisothiazole, 3,5-dichloroisothiazole, and 4,5-dichloroisothiazole—is paramount for the efficient design and synthesis of new chemical entities. This guide provides a detailed comparison of their reactivity profiles, focusing on nucleophilic substitution and metal-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Comparative Reactivity Overview
The reactivity of dichloroisothiazole isomers is significantly influenced by the position of the chlorine atoms on the isothiazole ring. This substitution pattern dictates the electrophilicity of the carbon atoms and, consequently, the regioselectivity of various chemical transformations.
| Isomer | C3-Cl Reactivity | C4-Cl Reactivity | C5-Cl Reactivity | Key Reactivity Feature |
| 3,4-Dichloroisothiazole | Moderately reactive | Less reactive | N/A | Amenable to functionalization at C5 via precursors.[2] |
| 3,5-Dichloroisothiazole | Less reactive | N/A | Highly reactive | Pronounced selectivity for reactions at the C5 position.[1][3] |
| 4,5-Dichloroisothiazole | N/A | Less reactive | Highly reactive | High susceptibility of the C5-Cl to nucleophilic attack. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for the functionalization of dichloroisothiazoles. The inherent electron-withdrawing nature of the isothiazole ring facilitates these reactions. The reactivity of the chlorine atoms is highly dependent on their position.
In 3,5-dichloroisothiazole and 4,5-dichloroisothiazole , the chlorine atom at the C5 position is significantly more activated towards nucleophilic attack than the chlorine at the C3 or C4 positions. This enhanced reactivity is attributed to the stabilization of the Meisenheimer intermediate by the adjacent sulfur and nitrogen atoms of the isothiazole ring.
For 3,4-dichloroisothiazole , while direct comparative data is limited, the chlorine at C3 is generally considered more reactive than the one at C4 in nucleophilic substitution reactions.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol provides a general method for the amination of dichloroisothiazoles, which can be adapted based on the specific isomer and amine.
Materials:
-
Dichloroisothiazole isomer (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, NaOtBu) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the dichloroisothiazole isomer, the amine, and the base.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (ranging from room temperature to 120 °C), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr) Pathway
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with dichloroisothiazoles. The regioselectivity of these reactions is a critical consideration.
Suzuki Coupling
The Suzuki coupling reaction of dichloroisothiazoles with boronic acids or their derivatives offers a versatile method for introducing aryl, heteroaryl, or alkyl groups.
For 3,5-dichloroisothiazole-4-carbonitrile , Suzuki coupling with aryl- and methylboronic acids occurs regiospecifically at the C5 position in high yields.[1][3] This selectivity is a key feature for synthetic applications.
Experimental Protocol: General Procedure for Suzuki Coupling
Materials:
-
Dichloroisothiazole isomer (1.0 eq)
-
Boronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the dichloroisothiazole isomer, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Suzuki Coupling Catalytic Cycle
Heck and Sonogashira Couplings
The Heck reaction (coupling with alkenes) and Sonogashira reaction (coupling with terminal alkynes) provide routes to vinyl- and alkynyl-substituted isothiazoles, respectively. The principles of regioselectivity observed in Suzuki couplings are generally expected to apply to these transformations as well, with the C5-Cl of 3,5- and 4,5-dichloroisothiazoles being the more reactive site.
Conclusion
The positional isomerism of dichloroisothiazoles profoundly impacts their chemical reactivity. A clear understanding of the enhanced reactivity of the C5-chloro substituent in 3,5- and 4,5-dichloroisothiazoles is crucial for designing efficient and regioselective synthetic routes. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic utilization of these versatile building blocks for the development of new chemical entities with potential applications in medicine and agriculture. Further quantitative kinetic studies would be invaluable for a more precise comparison of the reaction rates among the isomers.
References
Efficacy of Dichloroisothiazole-based Fungicides Against Key Fungal Pathogens: A Comparative Analysis
The emergence of fungicide resistance in many pathogenic fungi necessitates the discovery and development of novel antifungal agents. Isothiazole derivatives, particularly those with a 3,4-dichloroisothiazole core, have demonstrated significant potential as potent fungicides. These compounds have been shown to exhibit both direct fungicidal activity and the ability to induce systemic acquired resistance (SAR) in plants. This guide compares the efficacy of various 3,4-Dichloroisothiazole derivatives against a range of economically important fungal pathogens, supported by experimental data.
Comparative Efficacy of 3,4-Dichloroisothiazole Derivatives
The following table summarizes the in vitro and in vivo efficacy of selected 3,4-Dichloroisothiazole derivatives compared to commercial fungicides. The data highlights the potent and broad-spectrum activity of these compounds.
| Compound/Fungicide | Fungal Pathogen | Assay Type | Efficacy (EC₅₀ in µg/mL) | Reference |
| Compound 7a (3,4-Dichloroisothiazole-based strobilurin) | Gibberella zeae | In vitro | < 1 | [1] |
| Phytophthora infestans | In vitro | < 1 | [1] | |
| Pellicularia sasakii | In vitro | < 1 | [1] | |
| Rhizoctonia cerealis | In vitro | < 1 | [1] | |
| Sclerotinia sclerotiorum | In vitro | < 1 | [1] | |
| Botrytis cinerea | In vitro | Comparable to Trifloxystrobin & Azoxystrobin | [1] | |
| Cercospora arachidicola | In vitro | Comparable to Trifloxystrobin & Azoxystrobin | [1] | |
| Physalospora piricola | In vitro | Comparable to Trifloxystrobin & Azoxystrobin | [1] | |
| Erysiphe graminis (Wheat Powdery Mildew) | In vivo | High efficacy | [1] | |
| Puccinia sorghi Schw (Corn Rust) | In vivo | High efficacy | [1] | |
| Compound 8d (3,4-Dichloroisothiazole-based strobilurin) | Sphaerotheca fuliginea | Field Trial | Better than Azoxystrobin & Trifloxystrobin | [2] |
| Pseudoperonospora cubensis | Field Trial | Better than Trifloxystrobin | [2] | |
| Compound 7d (3,4-Dichloroisothiazolocoumarin-containing strobilurin) | Botrytis cinerea | In vitro | 7.65 | [3] |
| Trifloxystrobin | Botrytis cinerea | In vitro | 21.96 | [3] |
| Compound 7c (3,4-Dichloroisothiazolocoumarin-containing strobilurin) | Sclerotinia sclerotiorum | In vitro | 4.08 | [3] |
| Coumoxystrobin | Sclerotinia sclerotiorum | In vitro | 1.00 | [3] |
| Compound 2ai (Ester derivative of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin) | Alternaria solani | In vitro | 2.90 - 5.56 | [4] |
| Botrytis cinerea | In vitro | 2.90 - 5.56 | [4] | |
| Cercospora arachidicola | In vitro | 2.90 - 5.56 | [4] | |
| Physalospora piricola | In vitro | 2.90 - 5.56 | [4] | |
| Sclerotinia sclerotiorum | In vitro | 2.90 - 5.56 | [4] | |
| Lead Compound 1a (4-(3,4-Dichloroisothiazole)-7-hydroxy coumarin) | Alternaria solani | In vitro | 1.92 - 9.37 | [4] |
| Botrytis cinerea | In vitro | 1.92 - 9.37 | [4] | |
| Cercospora arachidicola | In vitro | 1.92 - 9.37 | [4] | |
| Physalospora piricola | In vitro | 1.92 - 9.37 | [4] | |
| Sclerotinia sclerotiorum | In vitro | 1.92 - 9.37 | [4] |
Experimental Protocols
In Vitro Fungicidal Activity Assay
The in vitro antifungal activity of the test compounds is commonly determined using a mycelial growth inhibition assay.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved.
-
Incorporation of Compounds: The stock solutions of the test compounds are added to the molten PDA at a specific concentration (e.g., 50 µg/mL) after the medium has cooled to approximately 50-55°C. The medium is then poured into Petri dishes. A control group with the solvent alone is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of the agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 3-7 days), or until the fungal growth in the control plate reaches the edge of the dish.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), a range of concentrations of the test compound is used, and the inhibition percentages are plotted against the logarithm of the compound concentrations. The EC₅₀ value is then calculated using probit analysis.
In Vivo Fungicidal Activity Assay (Example: Wheat Powdery Mildew)
-
Plant Cultivation: Wheat seeds are sown in pots containing a suitable potting mix and grown in a greenhouse under controlled conditions (e.g., 20-25°C, 12-hour photoperiod).
-
Compound Application: The test compounds are formulated as an emulsifiable concentrate or a wettable powder and diluted with water to the desired concentration. The leaves of wheat seedlings at the one-leaf stage are sprayed with the compound solution until runoff. Control plants are sprayed with a blank formulation.
-
Inoculation: After the sprayed solution has dried, the wheat seedlings are inoculated with conidia of Erysiphe graminis by shaking heavily infected plants over the test plants.
-
Incubation: The inoculated plants are maintained in the greenhouse under the same conditions.
-
Disease Assessment: After a specific incubation period (e.g., 7-10 days), the percentage of leaf area covered by powdery mildew is assessed visually.
-
Efficacy Calculation: The control efficacy is calculated using the formula: Efficacy (%) = [(Control Disease Index - Treatment Disease Index) / Control Disease Index] × 100
Visualizations
Proposed Mechanism of Action: Inhibition of Mitochondrial Respiration
Many 3,4-Dichloroisothiazole-based strobilurin analogues act as Quinone outside (Qo) inhibitors, targeting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately fungal cell death.
Caption: Proposed mechanism of action for 3,4-Dichloroisothiazole-based strobilurin fungicides.
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
The following diagram illustrates a typical workflow for determining the in vitro efficacy of a new antifungal compound.
Caption: A generalized workflow for in vitro antifungal susceptibility testing.
References
- 1. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and fungicidal activity of 3,4-dichloroisothiazolocoumarin-containing strobilurins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Dichloroisothiazole-Based Fungicides Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungicidal performance of novel dichloroisothiazole derivatives against established commercial fungicides. The data presented is compiled from recent studies, offering insights into the potential of this chemical class for developing new and effective crop protection agents. The core focus is on derivatives of 3,4-dichloroisothiazole, which have shown significant promise in both laboratory and field trials.
Quantitative Performance Analysis
The following tables summarize the fungicidal efficacy of various 3,4-dichloroisothiazole derivatives compared to commercial fungicides against several key plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that is required to inhibit 50% of a biological process, and in vivo inhibition rates from field experiments.
Table 1: In Vivo Fungicidal Activity (EC50) of Isothiazole Derivatives and Commercial Fungicides Against Oomycetes
| Compound | Pseudoperonospora cubensis (mg/L) | Phytophthora infestans (mg/L) |
| Isothiazole Derivatives | ||
| Compound 6u | 0.046[1][2] | 0.20[1][2] |
| Commercial Fungicides | ||
| Oxathiapiprolin | Not Available | Not Available |
Table 2: In Vivo Efficacy of Isothiazole Derivatives and Commercial Fungicides
| Compound | Pathogen | Efficacy (%) | Application Rate |
| Isothiazole Derivatives | |||
| Compound 5a | Pseudoperonospora cubensis | 75.9[3] | 37.5 g ai/667 m²[3] |
| Compound 8d | Sphaerotheca fuliginea | 78.62 | 37.5 g ai/hm² |
| Compound 8d | Pseudoperonospora cubensis | Similar to Pyraclostrobin | 75 g ai/hm² |
| Commercial Fungicides | |||
| Dimethomorph | Pseudoperonospora cubensis | 77.1[3] | 37.5 g ai/667 m²[3] |
| Azoxystrobin | Sphaerotheca fuliginea | Lower than 8d | 37.5 g ai/hm² |
| Trifloxystrobin | Sphaerotheca fuliginea | Lower than 8d | 37.5 g ai/hm² |
| Trifloxystrobin | Pseudoperonospora cubensis | Lower than 8d | 75 g ai/hm² |
Table 3: In Vitro Fungicidal Activity of Isothiazole Coumarin Derivatives
| Compound | Alternaria solani (µg/mL) | Botrytis cinerea (µg/mL) | Cercospora arachidicola (µg/mL) | Physalospora piricola (µg/mL) | Sclerotinia sclerotiorum (µg/mL) |
| Isothiazole Derivatives | |||||
| Compound 2ai | 3.20[4] | Slightly weaker than 1a[4] | 3.82[4] | 3.65[4] | 2.90 - 5.56[5] |
| Compound 1a (lead) | 6.24[4] | 1.92 - 9.37[5] | 5.18[4] | 9.37[4] | 1.92 - 9.37[5] |
Experimental Protocols
The data presented in this guide is based on established methodologies for evaluating fungicidal efficacy. Below are detailed protocols for key experiments cited.
In Vivo Fungicidal Activity Assay
This method evaluates the protective efficacy of compounds on host plants.
-
Plant Cultivation: Cucumber plants are grown in a controlled environment (e.g., greenhouse) until they reach a specific growth stage (e.g., two-leaf stage).
-
Compound Application: The test compounds and commercial fungicides are formulated as aqueous solutions or suspensions at various concentrations. These formulations are then sprayed evenly onto the surfaces of the plant leaves.
-
Pathogen Inoculation: After the applied solutions have dried, the plants are inoculated with a spore suspension of the target pathogen (e.g., Pseudoperonospora cubensis).
-
Incubation: The inoculated plants are maintained in a high-humidity environment at an optimal temperature for disease development.
-
Efficacy Assessment: After a set incubation period (e.g., 7 days), the disease severity on the treated plants is assessed and compared to untreated control plants. The protective efficacy is calculated using the following formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100.
-
EC50 Determination: The EC50 values are calculated by probit analysis based on the efficacy data at different concentrations.
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This assay determines the direct inhibitory effect of compounds on fungal growth.
-
Medium Preparation: Potato dextrose agar (PDA) is prepared and autoclaved. While the medium is still molten, the test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to achieve the desired final concentrations.
-
Inoculation: A mycelial plug of the target fungus is taken from the edge of an actively growing colony and placed in the center of the PDA plates containing the test compounds.
-
Incubation: The plates are incubated at a suitable temperature for the specific fungus until the mycelial growth in the control plate (containing only the solvent) reaches a certain diameter.
-
Inhibition Measurement: The diameter of the fungal colony on the treated plates is measured, and the percentage of inhibition of mycelial growth is calculated relative to the control.
-
EC50 Calculation: The EC50 values are determined from the dose-response curves.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for in vivo and in vitro fungicidal assays.
Caption: Dual mechanism of action of isothiazole fungicides.
Concluding Remarks
The data presented indicates that 3,4-dichloroisothiazole derivatives exhibit potent fungicidal activity against a range of important plant pathogens, with efficacy comparable or, in some cases, superior to commercial standards.[1][2][3] A key advantage of these compounds appears to be their dual mechanism of action, combining direct antifungal effects with the induction of systemic acquired resistance in the host plant.[1][6][7] This multi-pronged approach could be beneficial in managing fungicide resistance. Further research is warranted to fully elucidate the structure-activity relationships within this chemical class and to optimize their performance for field applications.
References
- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3,5-Dichloroisothiazole-4-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3,5-Dichloroisothiazole-4-carbonitrile, a compound that requires careful management as hazardous waste. The following procedures are based on established best practices for the disposal of chlorinated and nitrogen-containing organic compounds.
Immediate Safety and Hazard Considerations
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Can cause serious eye and skin irritation.
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.
Therefore, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[1] In-house treatment is generally not advised without a thorough understanding of the chemical's reactivity and the availability of appropriate facilities.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Include the full chemical name and any known hazard pictograms.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
2. Containerization:
-
Use a chemically resistant and sealable container for collecting the waste.
-
Ensure the container is in good condition, free from leaks or cracks.
-
Do not overfill the container; a general rule is to fill to no more than 80-90% of its capacity to allow for expansion.[2]
-
Keep the container securely closed when not in use.[2]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat sources and incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
5. Decontamination:
-
Any labware or equipment that has come into contact with this compound should be decontaminated.
-
Triple-rinse glassware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste.
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound was found, the following table provides general guidelines for handling hazardous chemical waste based on common laboratory practices.
| Parameter | Guideline | Source/Rationale |
| Container Fill Level | Do not exceed 90% capacity | To prevent spills due to expansion.[2] |
| Storage Time Limit | Varies by jurisdiction and quantity | Follow institutional and local regulations. |
| Sewer Disposal | Prohibited for this class of compound | Due to potential toxicity and environmental harm. |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound were found in the public domain. Attempting to neutralize or treat this chemical without a validated procedure is strongly discouraged due to the risk of producing unknown and potentially more hazardous byproducts.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Dichloroisothiazole-4-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Dichloroisothiazole-4-carbonitrile was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar isothiazole, nitrile, and chlorinated heterocyclic compounds. This information is intended to provide essential safety, handling, and disposal guidance for researchers, scientists, and drug development professionals. It is imperative to treat this substance with a high degree of caution and to conduct a thorough risk assessment specific to your laboratory's conditions and procedures before handling.
Hazard Assessment
Based on the functional groups (dichloroisothiazole, carbonitrile), this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:
-
Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2] Nitrile compounds can release cyanide under certain conditions, such as hydrolysis.
-
Irritation: Expected to cause skin and serious eye irritation.[3] May also cause respiratory irritation.
-
Environmental Hazard: Isothiazole derivatives can be very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves (minimum 5-mil thickness) are suitable for short-term protection against incidental splashes.[5] For prolonged contact, consider double-gloving or using thicker neoprene gloves.[6] Always inspect gloves for degradation or punctures before use and discard them immediately if contaminated.[5] |
| Body | Laboratory Coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory | NIOSH-approved Respirator | A respirator may be required if handling the substance as a powder outside of a fume hood, or if there is a risk of generating aerosols or vapors. The type of respirator will depend on the specific risk assessment. |
| Feet | Closed-Toed Shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Handling Procedures
Adherence to a strict operational protocol is essential for minimizing risks.
3.1. Engineering Controls:
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and recently tested.[7]
3.2. Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Assemble all necessary equipment and reagents.
-
Ensure a chemical spill kit is readily available.
-
-
Weighing and Transfer:
-
If the compound is a solid, weigh it within the fume hood.
-
Use appropriate tools (e.g., spatula, powder funnel) to minimize dust generation.
-
-
Solution Preparation:
-
Slowly add the compound to the solvent.
-
If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Properly label and store any resulting solutions or mixtures.
-
Wipe down the work area in the fume hood.
-
-
Personal Hygiene:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste contaminated with the chemical (e.g., filter paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the chemical in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Chlorinated wastes should not be disposed of down the drain.[8]
-
Disposal Method: All hazardous waste must be disposed of through a licensed chemical waste management company in accordance with local, state, and federal regulations.[9][10]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
5.1. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention if irritation persists.[11] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13] |
5.2. Spill Response:
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Contact your institution's emergency response team.
-
Visual Workflow and Emergency Diagrams
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. scribd.com [scribd.com]
- 9. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
